Millepachine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(5-methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-22(2)14-13-18-20(25-4)12-10-17(21(18)26-22)19(23)11-7-15-5-8-16(24-3)9-6-15/h5-14H,1-4H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUOKKIDYHPTAZ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Millepachine: An In-depth Technical Guide to its Origin and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
Millepachine, a naturally occurring chalcone, has garnered significant interest within the scientific community due to its potent anti-tumor properties.[1][2] This technical guide provides a comprehensive overview of the origin and natural source of this compound, intended for researchers, scientists, and professionals in drug development. The document details its isolation from Millettia pachycarpa Benth, outlines the general biosynthetic pathway of chalcones, and presents available data on its characterization.
Introduction
This compound is a bioactive chalcone first isolated from the seeds of the plant Millettia pachycarpa Benth, a member of the Leguminosae family.[3][4] This compound has demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines, making it a promising lead compound for the development of novel anticancer therapeutics.[2] Understanding its natural source, biosynthesis, and methods for its isolation and characterization is crucial for advancing research and development efforts.
Natural Source and Origin
The sole identified natural source of this compound is the plant Millettia pachycarpa Benth.[3] This climbing shrub is found in Southeast Asia and has been utilized in traditional Chinese medicine.[5] this compound is specifically extracted from the seeds of this plant.[5]
Table 1: Quantitative Data on this compound Source
| Parameter | Value | Reference |
| Plant Species | Millettia pachycarpa Benth | [3] |
| Plant Part | Seeds | [5] |
| Yield | Data not available in the reviewed literature. |
Biosynthesis
The precise biosynthetic pathway of this compound has not been fully elucidated. However, as a chalcone, its formation follows the general phenylpropanoid pathway. Chalcones are synthesized in plants by the enzyme chalcone synthase. This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic chalcone scaffold.
This compound is a prenylated chalcone, indicating an additional biosynthetic step involving the attachment of a prenyl group to the chalcone backbone. This reaction is typically catalyzed by a prenyltransferase enzyme, which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The specific prenyltransferase involved in this compound biosynthesis in Millettia pachycarpa has yet to be identified.
Experimental Protocols
Isolation and Purification of this compound
While a definitive, standardized protocol for the isolation of this compound is not available, the following is a generalized procedure based on methods reported for the isolation of chalcones and other constituents from Millettia pachycarpa seeds.
-
Extraction: The dried and powdered seeds of Millettia pachycarpa are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The extraction is typically performed multiple times to ensure maximum yield. The resulting extracts are then combined and concentrated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The majority of chalcones, including this compound, are expected to be present in the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
Final Purification: The fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Characterization
The structure of this compound is elucidated using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound (Compound 10) from Millettia pachycarpa [6]
| Position | ¹H NMR (δH) | ¹³C NMR (δC) | HMBC (H→C) |
| 1' | 121.9 | ||
| 2' | 158.3 | ||
| 3' | 110.4 | ||
| 4' | 153.6 | ||
| 5' | 6.52 (d, 8.8) | 103.4 | C-4', C-3', C-1' |
| 6' | 7.71 (d, 8.8) | 131.7 | C-5', C-4', C-2', C=O |
| 4'-OCH₃ | 3.82 (s) | 55.7 | C-4' |
| α | 7.82 (d, 15.6) | 126.9 | C-β, C=O, C-2', C-6', C-1'' |
| β | 7.74 (d, 15.6) | 144.3 | C-α, C=O, C-1'', C-2'', C-6'' |
| C=O | 192.5 | ||
| 1'' | 128.0 | ||
| 2'' | 7.58 (d, 8.8) | 130.5 | C-4'', C-6'', C-β |
| 3'' | 6.95 (d, 8.8) | 114.4 | C-1'', C-5'' |
| 4'' | 161.7 | ||
| 5'' | 6.95 (d, 8.8) | 114.4 | C-1'', C-3'' |
| 6'' | 7.58 (d, 8.8) | 130.5 | C-4'', C-2'', C-β |
| 4''-OCH₃ | 3.87 (s) | 55.5 | C-4'' |
| 2 | 78.0 | ||
| 3 | 5.64 (d, 10.0) | 128.5 | C-2, C-4, C-3-CH₃ |
| 4 | 6.70 (d, 10.0) | 122.9 | C-2, C-4a, C-5 |
| 4a | 113.8 | ||
| 5 | 158.0 | ||
| 6 | 6.37 (d, 8.4) | 106.3 | C-5, C-7, C-8, C-4a |
| 7 | 158.6 | ||
| 8 | 7.81 (d, 8.4) | 130.1 | C-6, C-8a, C-7, C=O |
| 8a | 112.5 | ||
| 2-C(CH₃)₂ | 1.51 (s) | 28.5 | C-2, C-3 |
Note: The data presented is for a new chalcone (compound 10) isolated from Millettia pachycarpa, which is consistent with the structure of this compound.[6]
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.
Conclusion
This compound is a promising natural product with significant therapeutic potential, originating from the seeds of Millettia pachycarpa. While the general biosynthetic and isolation principles are understood, further research is required to elucidate the specific enzymatic steps in its biosynthesis and to develop a standardized, high-yield isolation protocol. The detailed characterization data provides a solid foundation for its identification and for quality control in future drug development endeavors. The lack of reported yield data highlights an area for future investigation to assess the feasibility of its large-scale extraction from natural sources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxic and apoptotic effects of constituents from Millettia pachycarpa Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Indole-Containing Hybrids Derived from this compound: Synthesis, Biological Evaluation and Antitumor Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Millepachine: A Potent Inhibitor of Tubulin Polymerization at the Colchicine Binding Site
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of millepachine and its derivatives as a promising class of tubulin polymerization inhibitors. This compound, a natural chalcone-type small molecule, has demonstrated significant anticancer activity by targeting the microtubule cytoskeleton, a critical component in cell division. This document details the mechanism of action, quantitative efficacy, experimental protocols, and the signaling cascade initiated by this compound's interaction with tubulin.
Core Mechanism of Action
This compound and its synthetic derivatives exert their potent antimitotic effects by directly interfering with microtubule dynamics. Microtubules, polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division.[1] Inhibitors of tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[2][3]
Biochemical and cellular experiments have revealed that this compound and its derivatives (MDs), such as SKLB028 and SKLB050, directly and irreversibly bind to β-tubulin.[2] X-ray crystallography studies have precisely mapped the binding location to the colchicine-binding site at the intradimer interface of tubulin.[2] This binding is analogous to that of colchicine, a well-known tubulin polymerization inhibitor.[4] Interestingly, while free this compound exists in an s-cis conformation, it adopts an s-trans conformation upon binding to the colchicine site in tubulin.[2] This conformational shift is believed to be crucial for its inhibitory activity.[2] The irreversible nature of this binding may offer an advantage in overcoming certain forms of multidrug resistance in cancer cells.[1]
Quantitative Data on Inhibitory Activity
The antiproliferative and tubulin polymerization inhibitory activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the key data, including IC50 values against different cancer cell lines and for tubulin polymerization.
Table 1: Antiproliferative Activity of this compound and Its Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (MIL) | HepG2 | 1510 | [5][6] |
| Derivative 8 | HepG2 | 8 | [3][7] |
| Derivative 8 | A375 | 22 | [3] |
| Derivative 8 | K562 | 18 | [3] |
| Derivative 9e | Various | 150-620 | [8] |
| Derivative 5i | Various | 18-45 | [9] |
| Derivative 9m | Various | 850-3090 | [10] |
| SKLB028 | Various | Low nanomolar | [1] |
| SKLB050 | Various | Low nanomolar | [1] |
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Reference |
| Derivative 5i | 1.491 ± 0.23 | [9] |
| Colchicine | 3.01 ± 0.12 | [9] |
Signaling Pathway and Cellular Consequences
The interaction of this compound with tubulin initiates a cascade of cellular events that culminate in apoptotic cell death. The primary event is the inhibition of tubulin polymerization, which disrupts the formation and function of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn can trigger the intrinsic apoptotic pathway. This is often characterized by the activation of caspases, such as caspase-3 and caspase-9, an increased Bax/Bcl-2 ratio, and the release of cytochrome c from the mitochondria.[5][10]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound and its derivatives as tubulin polymerization inhibitors.
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.
Typical Protocol:
-
Reagents: Purified tubulin (e.g., from porcine brain), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), test compound (this compound or derivative), and a fluorescent reporter (e.g., DAPI) for fluorescence-based assays.[11]
-
Procedure:
-
Thaw tubulin and other reagents on ice.[12]
-
Prepare a reaction mixture containing tubulin (e.g., 2-4 mg/mL), GTP (e.g., 1 mM), and polymerization buffer.[11][13]
-
Add the test compound at various concentrations to the wells of a 96-well plate.[14]
-
Add the tubulin reaction mixture to the wells.
-
Incubate the plate in a microplate reader pre-warmed to 37°C.[14]
-
Monitor the change in absorbance at 340 nm or fluorescence (e.g., excitation 360 nm, emission 430 nm) over time (e.g., 60-90 minutes) in kinetic mode.[13][15]
-
-
Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the kinetic curves. The IC50 value for polymerization inhibition is calculated by plotting the percentage of inhibition against the compound concentration.
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Typical Protocol:
-
Cell Culture: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
This technique is used to visualize the effects of a compound on the microtubule network within cells.
Principle: Cells are fixed and permeabilized, and then the microtubules are labeled with a specific primary antibody against α- or β-tubulin. A secondary antibody conjugated to a fluorescent dye is then used to detect the primary antibody, allowing visualization by fluorescence microscopy.
Typical Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compound (e.g., this compound) for a specified time.[1]
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% formaldehyde) to preserve the cellular structures.[11]
-
Permeabilization: Permeabilize the cell membranes (e.g., with Triton X-100 or a commercial permeabilization buffer) to allow antibodies to enter the cells.[11]
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Antibody Incubation: Incubate the cells with a primary antibody against tubulin, followed by incubation with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence or confocal microscope. Cells treated with this compound are expected to show a disrupted microtubule network compared to untreated cells.[1]
This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is then measured by a flow cytometer. Since cells in the G2 and M phases have twice the DNA content of cells in the G1 phase, they will exhibit twice the fluorescence intensity.
Typical Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or its derivatives for a specified time.
-
Harvesting and Fixation: Harvest the cells and fix them in a fixative such as cold 70% ethanol to permeabilize the cells and preserve their DNA content.
-
Staining: Stain the cells with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an antimitotic agent.[5]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a compound like this compound as a tubulin polymerization inhibitor.
References
- 1. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis and biological evaluation of novel this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro and in vivo evaluation of new hybrids of this compound and phenstatin as potent tubulin polymerization inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological evaluation of novel this compound derivative containing aminophosphonate ester species as novel anti-tubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Tubulin polymerization kinetics assay [bio-protocol.org]
Unveiling the Bioactive Potential: A Technical Guide to Chalcones from Millettia pachycarpa
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological activities of chalcones isolated from Millettia pachycarpa, a plant with a rich history in traditional medicine. This document provides a comprehensive overview of the cytotoxic and anti-inflammatory properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and drug development initiatives.
Introduction to Chalcones from Millettia pachycarpa
Millettia pachycarpa Benth, a member of the Fabaceae family, is a significant source of various flavonoids, including a diverse array of chalcones. These open-chain flavonoids, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered considerable scientific interest due to their broad spectrum of pharmacological activities[1][2]. Research has demonstrated that chalcones derived from this plant exhibit potent cytotoxic effects against various cancer cell lines and possess significant anti-inflammatory properties[3][4]. This guide focuses on the key bioactive chalcones identified from M. pachycarpa and the scientific evidence supporting their therapeutic potential.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of chalcones and other flavonoids isolated from Millettia pachycarpa.
Table 1: Cytotoxic Activity of Compounds from Millettia pachycarpa
| Compound | Cell Line | IC50 (µM) | Reference |
| A novel chalcone (10) | HeLa | Potent at 2µM | [5] |
| Euchrenone b10 (15) | A549 (Lung Cancer) | 40.3 | [6] |
| SW480 (Colorectal Cancer) | 39.1 | [6] | |
| K562 (Leukemic) | 15.1 | [6] | |
| (+)-(6aR,12aR)-Millettiapachycarpin (3) | A549 (Lung Cancer) | 81.0 | [6] |
| SW480 (Colorectal Cancer) | 60.8 | [6] | |
| K562 (Leukemic) | 25.8 | [6] | |
| 3-hydroxy-4-methoxylonchocarpin (1) | 7860, A549, A2780, Hela, K562, LL/2, B16 | Moderately active | [7] |
| 4-methoxylonchocarpin (2) | 7860, A549, A2780, Hela, K562, LL/2, B16 | Moderately active | [7] |
| Isobavachromene (3) | 7860, A549, A2780, Hela, K562, LL/2, B16 | Moderately active | [7] |
| Dorspoinsettifolin (4) | 7860, A549, A2780, Hela, K562, LL/2, B16 | Moderately active | [7] |
Table 2: Anti-inflammatory Activity of Compounds from Millettia pachycarpa
| Compound | Assay | Cell Line | Activity | Reference |
| 4-hydroxylonchocarpin (6) | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Potent inhibition | [4] |
| 4-hydroxylonchocarpin (6) | iNOS Protein Expression Inhibition | RAW264.7 | Significant inhibition | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test chalcones in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining and Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and treat with the test chalcone at various concentrations for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test chalcone for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect 50-100 µL of the culture supernatant from each well. Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite.
iNOS Protein Expression: Western Blotting
This technique is used to detect and quantify the expression of inducible nitric oxide synthase (iNOS).
Protocol:
-
Cell Lysis: After treatment with the chalcone and LPS as described above, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activities of chalcones from Millettia pachycarpa.
Signaling Pathways
Caption: Chalcone-induced apoptosis signaling pathways.
Caption: LPS-induced iNOS expression and inhibition by chalcones.
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The chalcones isolated from Millettia pachycarpa have demonstrated significant potential as cytotoxic and anti-inflammatory agents. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate these promising natural products. Future research should focus on elucidating the precise molecular targets of these chalcones, exploring their in vivo efficacy and safety profiles, and conducting structure-activity relationship (SAR) studies to optimize their therapeutic properties. The development of novel analogs based on these natural scaffolds could lead to the discovery of new and effective drugs for the treatment of cancer and inflammatory diseases.
References
- 1. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
- 5. Cytotoxic and apoptotic effects of constituents from Millettia pachycarpa Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidiabetic and Cytotoxic Activities of Rotenoids and Isoflavonoids Isolated from Millettia pachycarpa Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new prenylated chalcone from the seeds of Millettia pachycarpa [agris.fao.org]
Early-Stage Research on Millepachine's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research into the therapeutic potential of Millepachine, a novel chalcone compound. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Introduction
This compound, a natural chalcone initially isolated from the seeds of Millettia pachycarpa, has emerged as a promising candidate in anticancer research.[1][2] Its unique 2,2-dimethylbenzopyran pattern contributes to its structural originality and enhances its lipophilicity, likely facilitating efficient membrane penetration. Preclinical studies have demonstrated its potential to treat various malignancies, including ovarian, hepatocellular, breast, liver, colon, cervical, prostate, and stomach cancers, as well as gliomas.[3] This guide focuses on the core findings of these early-stage investigations.
Quantitative Data Summary
The anti-proliferative activity of this compound and its derivatives has been quantified across various cancer cell lines. The following tables summarize the key findings from in vitro and in vivo studies.
Table 1: In Vitro Anti-Proliferative Activity of this compound and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (MIL) | HepG2 | Hepatocellular Carcinoma | 1.51 | [1] |
| Derivative 14b | A549 | Lung Cancer | 0.022 | [2] |
| Derivative 14b | HCT116 | Colon Cancer | 0.035 | [2] |
| Derivative 14b | MCF-7 | Breast Cancer | 0.074 | [2] |
| Derivative 14b | HeLa | Cervical Cancer | 0.046 | [2] |
| Derivative 14b | U87 | Glioblastoma | 0.058 | [2] |
| Derivative 23 | MCF-7 | Breast Cancer | 0.49 | |
| Derivative 23 | HCT-15 | Colon Cancer | 0.23 |
Table 2: In Vivo Antitumor Efficacy of this compound
| Treatment | Animal Model | Tumor Inhibition (%) | Notes | Reference |
| This compound (20mg/kg i.v.) | HepG2 tumor-bearing mice | >65 | No cardiac damage observed. | [1][4] |
| Doxorubicin (5mg/kg i.v.) | HepG2 tumor-bearing mice | 47.57 | Significant cardiac damage observed. | [1][4] |
Mechanism of Action
Early research has elucidated a multi-faceted mechanism of action for this compound, primarily centered on the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).
Inhibition of Tubulin Polymerization
This compound and its derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[3][5] These compounds bind to the colchicine-binding site on β-tubulin.[6][7] This interaction is irreversible and disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest.[6][7] The binding mode is similar to that of colchicine, and it has been suggested that the s-trans conformation of this compound in the binding site is the more active form.[6][7]
Induction of G2/M Cell Cycle Arrest
By disrupting microtubule formation, this compound induces cell cycle arrest at the G2/M phase.[1][3] This arrest is associated with the inhibition of cyclin-dependent kinase 1 (CDK1) activity.[1][8] Mechanistically, this compound leads to a decrease in cell division cycle 2 (cdc2) synthesis, an accumulation of phosphorylated-Thr14, and a decrease in phosphorylation at Thr161 of cdc2.[1] This is accompanied by the downregulation of cdc25C and the upregulation of checkpoint kinase 2 (Chk2) in response to DNA damage.[1][8]
Apoptosis via the ROS-Mitochondrial Pathway
This compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[1][2] The accumulation of ROS leads to mitochondrial membrane potential collapse and the release of cytochrome c into the cytosol.[1][2][8] Cytosolic cytochrome c then activates caspase-9 and subsequently caspase-3, leading to the execution of apoptosis.[1][8] This process is also associated with an increased Bax/Bcl-2 ratio.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the early-stage research of this compound.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the antitumor activity of this compound in a mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cells (e.g., HepG2)
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., intravenously) and the vehicle control to the respective groups according to the desired dosing schedule.
-
Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the tumor growth inhibition percentage.
Conclusion
The early-stage research on this compound has revealed its significant potential as a multi-targeted anticancer agent. Its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis through the ROS-mitochondrial pathway provides a strong rationale for its further development. The quantitative data from both in vitro and in vivo studies are promising, particularly its efficacy in a hepatocarcinoma xenograft model with a favorable safety profile compared to doxorubicin.[1][4] Future research should focus on optimizing the structure of this compound to enhance its potency and pharmacokinetic properties, as demonstrated by the promising activity of its derivatives.[2] Clinical investigations are warranted to translate these preclinical findings into viable cancer therapies.[3]
References
- 1. Tubulin polymerization kinetics assay [bio-protocol.org]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
Millepachine's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Millepachine, a novel chalcone compound, on cell cycle progression in cancer cells. The information presented herein is a synthesis of peer-reviewed research, focusing on the molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its activity.
Core Mechanism of Action
This compound exerts its primary anti-cancer effects by inducing a robust G2/M phase cell cycle arrest and subsequently promoting apoptosis.[1][2][3] This is achieved through a multi-pronged mechanism that involves the inhibition of key cell cycle regulators and the induction of cellular stress pathways. A significant body of research has identified Cyclin-Dependent Kinase 1 (CDK1) and tubulin as primary molecular targets of this compound.[1][4][5]
Quantitative Data on this compound's Efficacy
The anti-proliferative and cell cycle-modulating effects of this compound have been quantified in various cancer cell lines, most notably in human hepatocarcinoma cells.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| HepG2 | MTT Assay | IC50 | 1.51 | [1][3][6][7] |
Table 2: Effect of this compound on Cell Cycle Distribution in SK-HEP-1 Cells
| Treatment Concentration (µM) | Percentage of Cells in G2 Phase (%) | P-value vs. Control | Reference |
| 0 (Control) | 18.7 | - | [6] |
| 1.25 | 33.5 | Not Specified | [6] |
| 2.5 | 49.6 | < 0.01 | [6] |
| 5.0 | 70.1 | < 0.01 | [6] |
Signaling Pathways Modulated by this compound
This compound initiates a cascade of signaling events that culminate in G2/M arrest and apoptosis. The induction of reactive oxygen species (ROS) and DNA damage appear to be upstream events.[1][3] This leads to the activation of Checkpoint Kinase 2 (Chk2), which in turn inhibits the activity of Cdc25C, a phosphatase responsible for activating CDK1.[3] The inhibition of CDK1 activity is a central node in this compound's mechanism, leading to the G2/M arrest.[1][3][8] Furthermore, this compound's interaction with tubulin disrupts microtubule dynamics, which also contributes to the mitotic arrest.[2][4][5] The sustained cell cycle arrest and cellular damage ultimately trigger the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases 9 and 3.[1][3]
Caption: this compound's signaling pathway leading to G2/M arrest and apoptosis.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for 24 hours.
-
Harvesting: Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol outlines the procedure for detecting changes in the expression and phosphorylation status of proteins such as CDK1, cdc2, and Cdc25C.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cdc2, anti-phospho-cdc2, anti-Cdc25C, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)
-
GTP (1 mM final concentration)
-
Glycerol
-
Spectrophotometer with temperature control
Procedure:
-
Preparation: Resuspend purified tubulin in PEM buffer with glycerol on ice.
-
Incubation: Pre-incubate the tubulin solution with this compound or a vehicle control on ice.
-
Initiation: Add GTP to a final concentration of 1 mM.
-
Measurement: Transfer the reaction mixture to a pre-warmed 37°C cuvette in a spectrophotometer.
-
Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 30-60 minutes. An increase in absorbance indicates tubulin polymerization.
Conclusion
This compound is a promising anti-cancer agent that effectively halts cell cycle progression at the G2/M phase. Its dual mechanism of inhibiting CDK1 activity and disrupting microtubule polymerization provides a robust strategy for targeting proliferating cancer cells. The induction of ROS-mediated apoptosis further enhances its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and its derivatives as novel cancer therapeutics.
References
- 1. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc25 Phosphatases Are Required for Timely Assembly of CDK1-Cyclin B at the G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
Millepachine: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Millepachine, a novel chalcone with significant potential in oncology research. This document details the experimental protocols for its isolation and biological evaluation and presents key quantitative data in a structured format. Visual diagrams of its signaling pathway and experimental workflows are included to facilitate understanding.
Discovery and Sourcing
This compound was first isolated from the seeds of Millettia pachycarpa Benth (Leguminosae) by a research group at the State Key Laboratory of Biotherapy, West China Hospital, Sichuan University.[1] It is a novel chalcone compound characterized by a 2,2-dimethylbenzopyran motif, which contributes to its lipophilicity and ability to penetrate cell membranes.[1][2] The discovery of this compound was part of a broader screening program for anticancer compounds from medicinal plants.[2]
Isolation and Purification
While the seminal publication does not provide a detailed, step-by-step protocol for the initial isolation, the general methodology can be inferred from standard phytochemical extraction and purification techniques for chalcones. The process would logically follow the workflow outlined below.
Caption: General workflow for the isolation of this compound.
Experimental Protocols
1. Plant Material and Extraction:
-
Starting Material: Seeds of Millettia pachycarpa Benth.
-
Preparation: The dried seeds are ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction: The powdered material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Fractionation and Purification:
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: The fraction showing the most promising biological activity (in this case, the fraction containing this compound) is subjected to column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., hexane and ethyl acetate) is used to separate the components.
-
Further Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Mechanism of Action
This compound has demonstrated potent antiproliferative activity against a range of human cancer cell lines.[1] Its primary mechanisms of action involve the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis through the mitochondrial pathway.[1][3]
Antiproliferative Activity
The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocarcinoma | 1.51 | [1] |
| SK-HEP-1 | Hepatocarcinoma | N/A | [1] |
| K562 | Leukemia | N/A | [4] |
| SK-OV-3 | Ovarian Cancer | N/A | [4] |
| HCT116 | Colon Cancer | N/A | [4] |
| HT29 | Colon Cancer | N/A | [4] |
| SW620 | Colon Cancer | N/A | [4] |
N/A: Data mentioned but specific values not provided in the abstract.
Mechanism of Action: G2/M Arrest and Apoptosis
This compound induces G2/M cell cycle arrest by inhibiting the activity of cyclin-dependent kinase 1 (CDK1).[1][3] This is achieved through several molecular events:
-
A decrease in the synthesis of cell division cycle 2 (cdc2).[1]
-
Accumulation of phosphorylated-Thr14 on cdc2.[1]
-
A decrease in phosphorylation at Thr161 of cdc2.[1]
-
Downregulation of cdc25C.[1]
-
Upregulation of checkpoint kinase 2 (Chk2) in response to DNA damage.[1]
Furthermore, this compound induces apoptosis via the ROS-mitochondrial apoptotic pathway.[1] This involves the generation of reactive oxygen species (ROS), an increased Bax/Bcl-2 ratio, the release of cytochrome c into the cytosol, and the activation of caspases 9 and 3.[1]
Caption: this compound's signaling pathway for G2/M arrest and apoptosis.
Tubulin Polymerization Inhibition
Subsequent studies have revealed that this compound and its derivatives also function as tubulin polymerization inhibitors.[5][6][7][8] They bind to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, which further contributes to the G2/M phase cell-cycle arrest.[5][6][7][9] Interestingly, this compound binds to tubulin in an irreversible manner.[5][6]
In Vivo Antitumor Activity
In vivo studies using HepG2 tumor-bearing mice have confirmed the significant antitumor activity of this compound.[1] Intravenous administration of this compound at a dose of 20 mg/kg resulted in over 65% tumor inhibition.[1] This was notably more effective than the 47.57% tumor reduction observed with doxorubicin (5 mg/kg), and importantly, this compound treatment did not cause the cardiac damage associated with doxorubicin.[1]
Synthesis and Derivatives
The promising anticancer activity of this compound has prompted the synthesis of numerous derivatives to improve its potency and pharmacokinetic properties.[4][7][8][9][10][11] These efforts have led to the development of compounds with IC50 values in the low nanomolar range and improved bioavailability.[7][9] For instance, the hydrochloride salt of one derivative demonstrated a bioavailability of up to 47%.[7][9]
Conclusion
This compound is a novel, naturally occurring chalcone with potent in vitro and in vivo antitumor properties. Its multifaceted mechanism of action, targeting both cell cycle regulation via CDK1 inhibition and microtubule dynamics through tubulin binding, makes it a compelling lead compound for the development of new anticancer therapeutics. Further research into its derivatives is ongoing, with a focus on enhancing efficacy and overcoming drug resistance.[5][7][9]
References
- 1. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Design, synthesis, and structure-activity relationship studies of novel this compound derivatives as potent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of novel this compound derivative containing aminophosphonate ester species as novel anti-tubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro and in vivo evaluation of new hybrids of this compound and phenstatin as potent tubulin polymerization inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Millepachine's Interaction with the Colchicine-Binding Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions between millepachine, a promising natural chalcone compound, and the colchicine-binding site of tubulin. It consolidates key quantitative data, details experimental methodologies for studying this interaction, and presents visual representations of the underlying mechanisms and experimental workflows.
Introduction to this compound and its Antitumor Potential
This compound is a chalcone-type small molecule originally isolated from the plant Millettia pachycarpa.[1][2] It has demonstrated significant antitumor activities both in vitro and in vivo, positioning it as a lead compound for the development of novel anticancer therapeutics.[3][4][5] Unlike many conventional tubulin-binding agents that are susceptible to multidrug resistance (MDR), this compound and its derivatives show potential in overcoming this critical challenge in cancer chemotherapy.[1] This guide focuses on the core mechanism of this compound's action: its direct and irreversible interaction with the colchicine-binding site on β-tubulin.[1][2]
Quantitative Analysis of this compound's Biological Activity
The potency of this compound and its synthetic derivatives, SKLB028 and SKLB050, has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data, including half-maximal inhibitory concentrations (IC50) for cell proliferation and dissociation constants (Kd) for tubulin binding.
Table 1: IC50 Values of this compound and Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (MIL) | HepG2 | Hepatocellular Carcinoma | 1.51 | [3][4][5] |
| This compound (MIL) | Various | Various | Low µM range | [6] |
| SKLB028 | Various | Various | Low nM range | [1] |
| SKLB050 | Various | Various | Low nM range | [1] |
| Compound 9e | Various | Various | 0.15 - 0.62 | [7] |
| Compound 5i | Various | Various | 0.018 - 0.045 | [8] |
Table 2: Tubulin Binding Affinity of this compound and Derivatives
| Compound | Kd (µM) | Reference |
| This compound (MIL) | 139.3 ± 34.76 | [6] |
| SKLB028 | 31.69 ± 5.26 | [6] |
| SKLB050 | 5.13 ± 0.62 | [6] |
| Colchicine | 11.03 ± 2.57 | [6] |
Molecular Interaction with the Colchicine-Binding Site
Biochemical and structural studies have unequivocally demonstrated that this compound directly and irreversibly binds to the colchicine-binding site on β-tubulin.[1][2] This binding pocket is located at the interface between the α- and β-tubulin monomers within the tubulin heterodimer.[1]
X-Ray Crystallography Insights
The crystal structure of the tubulin-millepachine complex (PDB code: 5YLJ) reveals that this compound occupies the same pocket as colchicine.[1] The interaction is primarily hydrophobic, with the A and B rings of this compound buried deep within the binding site.[1] Notably, no hydrogen bonds are formed between this compound and tubulin.[1]
Conformational Change upon Binding
A key finding from structural analysis is the conformational change of this compound upon binding to tubulin.[1][2] In its free form, this compound predominantly exists in an s-cis conformation.[1] However, when bound to the colchicine site, it adopts an s-trans conformation.[1][2] This conformational shift is believed to be crucial for its inhibitory activity. Further studies have shown that modifying this compound derivatives to favor the s-trans conformation enhances their tubulin inhibition activity.[1]
Mechanism of Action: From Tubulin Binding to Cell Cycle Arrest
The interaction of this compound with the colchicine-binding site initiates a cascade of cellular events that ultimately inhibit cancer cell proliferation.
Caption: this compound's mechanism of action leading to apoptosis.
This compound's binding to β-tubulin inhibits the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics is critical for several cellular processes, most notably mitotic spindle formation during cell division.[1] The failure to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase.[1][2][3] Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis, through various downstream signaling pathways.[3][4][5]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with the colchicine-binding site.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
-
Protocol Outline:
-
Purified porcine tubulin (3 mg/mL) is incubated in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, and 10% glycerol) at 37°C.[1]
-
This compound or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a promoter) is added to the tubulin solution at various concentrations.[1]
-
The absorbance at 340 nm is monitored over time (e.g., every 1 minute for 30 minutes) using a spectrophotometer.[1]
-
Inhibition of polymerization is observed as a decrease in the rate and extent of absorbance increase compared to the vehicle control.
-
Immunofluorescence Staining for Cellular Microtubule Integrity
This cell-based assay visualizes the effect of this compound on the microtubule network within cancer cells.
-
Principle: Fluorescently labeled antibodies against β-tubulin are used to stain the microtubule network, which can then be visualized by fluorescence microscopy.
-
Protocol Outline:
-
Cancer cells (e.g., HCT-8/V) are cultured on coverslips and treated with this compound (e.g., 1 µM), control compounds, or vehicle for a specified time (e.g., 16 hours).[1]
-
Cells are fixed with 4% paraformaldehyde, permeabilized (e.g., with Triton X-100), and blocked.
-
The cells are incubated with a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
The microtubule morphology is observed under a fluorescence microscope. Disruption of the microtubule network is indicative of tubulin polymerization inhibition.
-
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity of individual cells is measured by a flow cytometer. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
-
Protocol Outline:
-
Cancer cells (e.g., HepG2) are treated with various concentrations of this compound or vehicle for a specific duration (e.g., 24 hours).[3]
-
Cells are harvested, fixed in ethanol, and treated with RNase.
-
The cells are stained with propidium iodide.[3]
-
The DNA content is analyzed by flow cytometry. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.
-
X-ray Crystallography of the Tubulin-Millepachine Complex
This technique provides high-resolution structural information about the binding of this compound to tubulin.
-
Principle: X-ray diffraction patterns from a crystal of the tubulin-millepachine complex are used to determine the three-dimensional arrangement of atoms.
-
Protocol Outline:
-
Crystals of a tubulin complex (e.g., T2R–TTL complex) are grown.[1]
-
The crystals are soaked in a solution containing this compound to allow the compound to bind to the tubulin.[1]
-
X-ray diffraction data is collected from the soaked crystals.
-
The electron density map is calculated, and the structure of the tubulin-millepachine complex is solved and refined.
-
Caption: Experimental workflow for validating this compound's target.
Conclusion and Future Directions
This compound represents a new class of chalcone-type tubulin inhibitors that bind irreversibly to the colchicine-binding site.[1] Its mechanism of action, involving the inhibition of tubulin polymerization and subsequent G2/M cell cycle arrest, makes it a compelling candidate for further preclinical and clinical development. The unique conformational change upon binding and its potential to overcome multidrug resistance are particularly noteworthy. Future research should focus on optimizing the structure of this compound derivatives to enhance their binding affinity, selectivity, and pharmacokinetic properties. Further in vivo studies are also warranted to fully elucidate the therapeutic potential of this promising natural product.
References
- 1. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro and in vivo evaluation of new hybrids of this compound and phenstatin as potent tubulin polymerization inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Millepachine Treatment in HepG2 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Millepachine, a novel chalcone compound isolated from Millettia pachycarpa, has demonstrated significant anti-proliferative and pro-apoptotic effects in human hepatocarcinoma cell lines, particularly HepG2.[1][2] These application notes provide a comprehensive overview of the effects of this compound on HepG2 cells and detailed protocols for key experiments to assess its efficacy and mechanism of action. This compound induces G2/M cell cycle arrest and triggers apoptosis through a ROS-mitochondrial-dependent pathway, making it a compound of interest for liver cancer research and drug development.[1][2][3]
Mechanism of Action
This compound exerts its anti-tumor effects on HepG2 cells through a multi-faceted mechanism. It has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site in β-tubulin.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase.[1][2][6] The G2/M arrest is associated with the inhibition of cyclin-dependent kinase 1 (CDK1) activity, a key regulator of the G2/M transition.[2][6][7] this compound treatment leads to a decrease in the synthesis of cell division cycle 2 (cdc2) and downregulation of cdc25C, while upmodulating checkpoint kinase 2 (Chk2) in response to DNA damage.[2][6]
Furthermore, this compound induces apoptosis through the intrinsic mitochondrial pathway.[2][3][6] This is characterized by the generation of reactive oxygen species (ROS), an increased Bax/Bcl-2 ratio, the release of cytochrome c into the cytosol, and the activation of caspase-9 and caspase-3.[2][6][7] Studies have also indicated that this compound can act as a topoisomerase II inhibitor, leading to DNA strand breaks and activating the NF-κB pathway, which in this context, shows a pro-apoptotic function.[8]
Data Presentation
Table 1: Anti-proliferative Activity of this compound in HepG2 Cells
| Cell Line | IC50 Value (µM) | Assay | Exposure Time (h) | Reference |
| HepG2 | 1.51 | MTT | 48 | [2][6][9][10] |
| HepG2 | 1.57 | MTT | 48 | [1] |
| SK-HEP-1 | 2.13 | MTT | 48 | [1] |
| LO2 (normal hepatocyte) | >10 | MTT | 48 | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (24h treatment)
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| 0 (Control) | 58.7 | 21.5 | 19.8 | [3] |
| 1.25 | 35.2 | 18.2 | 46.6 | [3] |
| 2.5 | 20.1 | 15.5 | 64.4 | [3] |
| 5.0 | 9.8 | 9.8 | 80.4 | [3] |
Table 3: Induction of Apoptosis by this compound in HepG2 Cells (48h treatment)
| This compound Concentration (µM) | % of Apoptotic Cells (Annexin V+) | Reference |
| 0 (Control) | 5.3 | [7] |
| 1.25 | 15.6 | [7] |
| 2.5 | 30.2 | [7] |
| 5.0 | 55.1 | [7] |
Experimental Protocols
HepG2 Cell Culture
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[11][12]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
96-well, 12-well, and 6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain HepG2 cells in T-75 flasks with complete medium (DMEM/EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).[13]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[12]
-
For subculturing, aspirate the medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA solution and incubate for 5-7 minutes until cells detach.[12]
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments. A split ratio of 1:4 every 3 days is recommended.[12]
Cell Viability (MTT) Assay
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[14]
-
Treat the cells with various concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5, 10 µM) and a vehicle control (DMSO) for 48 hours.[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.[16]
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]
-
Incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.[17]
Western Blot Analysis
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cdk1, anti-cdc25C, anti-Chk2, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Caspase-9, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed HepG2 cells and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[19]
-
Separate equal amounts of protein (30-60 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[20][21]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL reagent and an imaging system.[19]
Visualizations
Caption: this compound's mechanism of action in HepG2 cells.
Caption: General experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a potential topoisomerase II inhibitor induces apoptosis via activation of NF-κB pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. 2.3. HepG2 Cell Culture [bio-protocol.org]
- 12. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 13. reprocell.com [reprocell.com]
- 14. esmed.org [esmed.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Genistein-triggered anticancer activity against liver cancer cell line HepG2 involves ROS generation, mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of cell migrationand inhibition of cell migration [archivesofmedicalscience.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Proteomic profiling of human HepG2 cells treated with hesperidin using antibody array - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. researchgate.net [researchgate.net]
Application Note: Analyzing Millepachine-Induced Cell Cycle Arrest Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Millepachine, a naturally occurring chalcone isolated from Millettia pachycarpa, has demonstrated significant antiproliferative activity in various cancer cell lines.[1][2][3] Its mechanism of action involves the induction of cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[1][2][4] This makes this compound and its derivatives promising candidates for anticancer drug development.[2][5] One of the primary mechanisms by which this compound exerts its effects is through the inhibition of tubulin polymerization by irreversibly binding to the colchicine-binding site on β-tubulin.[6][7] This disruption of microtubule dynamics leads to mitotic spindle defects and activation of the spindle assembly checkpoint, ultimately causing cell cycle arrest in the G2/M phase.[8]
Flow cytometry is a powerful technique for cell cycle analysis. By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[9] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity. This application note provides a detailed protocol for using flow cytometry with PI staining to analyze and quantify the effects of this compound on the cell cycle distribution of cancer cells.
Principle of the Assay
Propidium iodide is a fluorescent molecule that binds stoichiometrically to double-stranded DNA.[9] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Cells in the G2 and M phases of the cell cycle have twice the DNA content of cells in the G0 and G1 phases. Cells in the S phase, which are actively replicating their DNA, have an intermediate DNA content. By analyzing a population of cells using a flow cytometer, a histogram of DNA content can be generated, allowing for the quantification of the percentage of cells in each phase of the cell cycle.
Data Presentation
The following table summarizes the expected quantitative data from a typical experiment investigating the effect of this compound on the cell cycle distribution of a cancer cell line, such as HepG2 human hepatocarcinoma cells.[2][4]
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 60 ± 5 | 25 ± 3 | 15 ± 2 |
| This compound | 1.25 | 45 ± 4 | 20 ± 2 | 35 ± 4 |
| This compound | 2.5 | 30 ± 3 | 15 ± 2 | 55 ± 5 |
| This compound | 5.0 | 15 ± 2 | 10 ± 1 | 75 ± 6 |
Table 1: Representative data showing the dose-dependent effect of this compound on cell cycle distribution after 24 hours of treatment. Values are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[9][11]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Cell Culture and Treatment
-
Seed the chosen cancer cell line in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5.0 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
Cell Harvesting and Fixation
-
After the treatment period, aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[9]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Transfer the cell suspension to a flow cytometry tube.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[9][10]
-
Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at 4°C for several weeks.[9][10]
Propidium Iodide Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[10]
Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.[9]
-
Use a low flow rate to improve the quality of the data.[9]
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence (DNA content) and use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: this compound-induced G2/M arrest signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
References
- 1. A review on this compound and its derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect and mechanism of this compound-disrupted spindle assembly in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
Application Notes: Western Blot Analysis of Apoptosis Markers Following Millepachine Treatment
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Millepachine Administration in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Millepachine, a naturally occurring chalcone isolated from Millettia pachycarpa, has demonstrated significant antitumor activity in preclinical studies.[1][2] It functions as a potent inhibitor of cancer cell proliferation by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1][3][4] Mechanistically, this compound has been shown to inhibit CDK1 activity and disrupt tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1][5][6] Furthermore, it triggers the intrinsic mitochondrial apoptotic pathway through the generation of reactive oxygen species (ROS).[1][3][4] This document provides detailed application notes and protocols for the administration of this compound in a mouse xenograft model based on published preclinical data, primarily focusing on a human hepatocellular carcinoma (HepG2) model.
Data Presentation
Table 1: In Vivo Efficacy of this compound in HepG2 Xenograft Model
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (%) | Notes |
| This compound | 20 mg/kg | Intravenous (i.v.) | > 65% | No significant cardiac damage observed.[1][3][7] |
| Doxorubicin (Control) | 5 mg/kg | Intravenous (i.v.) | 47.57% | Significant cardiac damage reported.[1][3][7] |
Table 2: Dose-Dependent Tumor Inhibition by a this compound Derivative
| Concentration | Tumor Growth Inhibition (%) |
| Low | 27% |
| Medium | 42% |
| High | 66% |
| Note: This data is for a derivative of this compound and illustrates a dose-dependent effect.[8] |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism targeting both cell cycle progression and survival. It induces DNA damage, leading to the activation of Checkpoint Kinase 2 (Chk2). Activated Chk2 downregulates the phosphatase cdc25C, which is essential for activating the cyclin-dependent kinase 1 (CDK1)-Cyclin B1 complex. The inhibition of CDK1 activity results in cell cycle arrest at the G2/M phase.[1][4][9] Concurrently, this compound induces the production of ROS, which increases the Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria. This initiates the caspase cascade, activating caspase-9 and caspase-3, ultimately leading to apoptosis.[1][3][4]
References
- 1. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Notes and Protocols for Tubulin Polymerization Assay with Millepachine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development.[1] Compounds that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[2]
Millepachine is a chalcone-type small molecule that has been investigated for its potential antitumor activities.[3] Studies have shown that this compound and its derivatives can induce G2/M cell cycle arrest and apoptosis in cancer cells.[4][5] The primary mechanism of action for some this compound derivatives has been identified as the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[3][4]
Interestingly, there are conflicting reports regarding the direct effect of this compound on tubulin polymerization. One study suggests that this compound itself has a weak inhibitory effect on tubulin polymerization in vitro.[4] Conversely, another study indicates that this compound does not directly inhibit microtubule polymerization but rather delays the process in tumor cells by inhibiting ATP production.[6][7]
These application notes provide a detailed protocol for performing a tubulin polymerization assay to investigate the effects of this compound and its analogs. The protocol is based on a widely used in vitro method that monitors the change in turbidity or fluorescence as tubulin monomers polymerize into microtubules. This allows researchers to quantitatively assess the inhibitory or enhancing effects of compounds on microtubule formation.
Data Presentation
The following table summarizes the reported inhibitory activities of this compound and its derivatives on tubulin polymerization. It is important to note the variability in reported direct activity for this compound.
| Compound | Target | Assay Type | Reported IC50 | Reference |
| This compound | Tubulin Polymerization | Turbidity-based | Weak inhibition observed at 1 µM | [4] |
| This compound | Microtubule Polymerization (in-vitro) | Not specified | No direct inhibition, but delayed polymerization | [6][7] |
| SKLB028 (this compound Derivative) | Tubulin Polymerization | Turbidity-based | Potent Inhibition (qualitative) | [4] |
| SKLB050 (this compound Derivative) | Tubulin Polymerization | Turbidity-based | Potent Inhibition (qualitative) | [4] |
| Compound 8 (this compound Derivative) | Tubulin Polymerization | Not specified | IC50 values of 8–27 nM against cancer cell lines | [3][8] |
| Compound 9e (this compound Derivative) | Tubulin Polymerization | Not specified | Antiproliferative IC50 of 0.15-0.62µM | [9][10] |
Experimental Protocols
Two primary methods for in vitro tubulin polymerization assays are detailed below: a turbidity-based assay and a fluorescence-based assay. Both methods monitor the kinetics of microtubule formation, which typically follows a sigmoidal curve with three phases: nucleation, growth, and a steady-state equilibrium.
Protocol 1: Turbidity-Based Tubulin Polymerization Assay
This method relies on the principle that light is scattered by microtubules in proportion to the concentration of the microtubule polymer. The increase in light scattering, measured as an increase in absorbance, is used to monitor the polymerization process.
Materials:
-
Lyophilized tubulin protein (>99% pure, porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (DMSO)
-
96-well, clear, flat-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare a 10X stock of GTP in General Tubulin Buffer (final concentration will be 1 mM).
-
Prepare a stock solution of this compound and control compounds in DMSO. Further dilute in General Tubulin Buffer to a 10X final concentration. Note: The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting polymerization.
-
Prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin on ice.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, add 10 µL of 10X this compound, control compounds, or DMSO (vehicle control) to the appropriate wells of a 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well.
-
Mix gently by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
The resulting curves will show the three phases of polymerization.
-
Inhibitors of tubulin polymerization, like colchicine, will decrease the rate and extent of polymerization.[4] Enhancers, like paclitaxel, will increase the rate and extent.
-
Determine the Vmax (maximum rate of polymerization) and the final absorbance at steady state.
-
To determine the IC50 value, test a range of this compound concentrations and calculate the percentage of inhibition relative to the vehicle control. The IC50 is the concentration of this compound that inhibits tubulin polymerization by 50%.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter that preferentially binds to or is incorporated into microtubules as they form, leading to an increase in fluorescence intensity. This method can be more sensitive and is well-suited for high-throughput screening.
Materials:
-
Tubulin Polymerization Assay Kit (Fluorescence-based, e.g., from Cytoskeleton, Inc.) which typically includes:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer with a fluorescent reporter (e.g., DAPI)
-
GTP solution
-
Glycerol
-
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel or Vinblastine)
-
Negative control (DMSO)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader with appropriate excitation/emission filters (e.g., 355 nm excitation / 460 nm emission for DAPI).
Procedure:
-
Preparation of Reagents:
-
Follow the kit manufacturer's instructions for reconstituting the reagents. Typically, this involves reconstituting the tubulin and preparing the reaction mixture containing buffer, GTP, glycerol, and the fluorescent reporter on ice.
-
Prepare serial dilutions of this compound and control compounds in the reaction buffer.
-
-
Assay Setup:
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity at the appropriate wavelengths (e.g., Ex: 355 nm, Em: 460 nm) every 60-90 seconds for at least 60 minutes.[10]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the polymerization curves to determine the effect of this compound on the nucleation, growth rate (Vmax), and steady-state level of polymerization.
-
Calculate the percentage of inhibition at a specific time point (e.g., 25 minutes) relative to the vehicle control.[10]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro tubulin polymerization assay.
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's antitumor activity.
References
- 1. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect and mechanism of this compound-disrupted spindle assembly in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining of Microtubules in Millepachine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Millepachine is a naturally occurring chalcone that has demonstrated potent anti-cancer properties by targeting the microtubule cytoskeleton.[1] Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a key target for the development of anti-cancer therapeutics.[1] this compound and its derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin, leading to a disruption of microtubule dynamics, G2/M phase cell-cycle arrest, and ultimately, apoptosis.[1][2]
These application notes provide a comprehensive guide to studying the effects of this compound on microtubules in cultured cells using immunofluorescence staining. Detailed protocols for cell culture, drug treatment, immunofluorescence staining, and quantitative image analysis are presented. Furthermore, the known signaling pathways affected by this compound are illustrated to provide a deeper understanding of its mechanism of action.
Quantitative Data
The following tables summarize the quantitative data available for this compound and its derivatives concerning their binding to tubulin and their anti-proliferative effects.
| Compound | Kd (μM) for Tubulin Binding | Reference |
| This compound (MIL) | 139.3 ± 34.76 | [1] |
| SKLB028 (MIL derivative) | 31.69 ± 5.26 | [1] |
| SKLB050 (MIL derivative) | 5.13 ± 0.62 | [1] |
| Colchicine | 11.03 ± 2.57 | [1] |
| Compound | Cell Line | IC50 (nM) for Anti-proliferative Activity | Reference |
| This compound (MIL) | HepG2 | 2300 ± 220 | [1] |
| A2780S | 3509 ± 572 | [1] | |
| SKLB028 (MIL derivative) | HepG2 | 120 ± 12 | [1] |
| A2780S | 89 ± 7 | [1] | |
| SKLB050 (MIL derivative) | HepG2 | 31 ± 2 | [1] |
| A2780S | 60 ± 4 | [1] | |
| Derivative 8 | Various cancer cell lines | 8–27 | [3] |
| Derivative 9e | Various tumor cell lines | 150-620 | [4] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing adherent mammalian cells and treating them with this compound.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Sterile culture flasks, plates, and coverslips
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
For immunofluorescence experiments, seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 60-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration used.
-
Remove the culture medium from the wells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 16-24 hours).
Immunofluorescence Staining of α-Tubulin
This protocol details the steps for fixing, permeabilizing, and staining microtubules in this compound-treated cells.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
After this compound treatment, aspirate the medium and wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
Store the slides at 4°C in the dark until imaging.
Quantitative Analysis of Microtubule Integrity
This protocol provides a method for quantifying changes in the microtubule network from immunofluorescence images.
Materials:
-
Fluorescence microscope with a high-resolution camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Acquire images of the stained cells using consistent microscope settings (e.g., exposure time, gain) for all samples.
-
For each experimental condition, capture a sufficient number of random fields of view to ensure statistical significance.
-
Using image analysis software, quantify parameters of the microtubule network. This can include:
-
Microtubule Density: Measure the integrated intensity of the tubulin signal per cell area.
-
Microtubule Length and Straightness: Use plugins like SIFNE (SMLM Image Filament Extractor) to trace individual microtubules and measure their length and straightness.
-
Network Complexity: Analyze the texture and branching of the microtubule network using fractal analysis or other image texture parameters.
-
-
Normalize the data to the vehicle control and perform statistical analysis to determine the significance of this compound-induced changes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its characterization.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for analysis.
Discussion
This compound represents a promising class of anti-cancer compounds that target the microtubule cytoskeleton. The provided protocols offer a robust framework for researchers to investigate its cellular effects. Immunofluorescence staining is a powerful technique to visualize the disruption of the microtubule network following this compound treatment.[1] Quantitative analysis of these images is crucial for obtaining objective and reproducible data on the drug's potency and mechanism.
One key aspect of this compound's activity is its ability to induce multipolar spindles, likely through the inhibition of the mitotic kinesin Eg5, and subsequent activation of the Spindle Assembly Checkpoint (SAC).[5] This leads to a prolonged mitotic arrest, which can ultimately trigger apoptotic cell death. Further investigations could involve co-staining for other components of the mitotic apparatus, such as centrosomes (γ-tubulin) and kinetochores, to gain a more detailed understanding of the structural defects induced by this compound. Additionally, live-cell imaging with fluorescently tagged tubulin can provide dynamic insights into the real-time effects of the compound on microtubule polymerization and spindle formation.
By following these detailed application notes and protocols, researchers can effectively characterize the impact of this compound on the microtubule cytoskeleton, contributing to the development of novel and more effective cancer therapies.
References
- 1. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vivo Antitumor Activity of Millepachine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo antitumor effects of Millepachine (MIL), a novel chalcone compound isolated from Millettia pachycarpa Benth. The protocols and data presented are compiled from preclinical studies and are intended to guide the design and execution of similar in vivo experiments.
Introduction
This compound has demonstrated significant antitumor activity in preclinical models, primarily through the induction of G2/M cell cycle arrest and apoptosis.[1][2][3][4][5] Its mechanisms of action are multifaceted, involving the inhibition of CDK1 activity, disruption of tubulin polymerization, and potential inhibition of topoisomerase II.[1][2][6][7] In vivo studies have shown that this compound can effectively inhibit tumor growth in xenograft models, highlighting its potential as a lead compound for anticancer drug development.[1][3]
In Vivo Antitumor Activity of this compound
Summary of Efficacy
This compound has been evaluated in a human hepatocarcinoma (HepG2) tumor-bearing mouse model, where it exhibited remarkable and dose-dependent inhibition of tumor growth.[1][3] A summary of the key quantitative data from this study is presented below.
| Treatment Group | Dose and Administration | Mean Tumor Inhibition Rate | Key Observations |
| This compound (MIL) | 20 mg/kg (intravenous) | > 65% | No significant cardiac damage observed. |
| Doxorubicin | 5 mg/kg (intravenous) | 47.57% | Significant cardiac damage reported. |
Table 1: In vivo antitumor efficacy of this compound in a HepG2 xenograft model.[1][3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo antitumor activity of this compound, based on published studies.
Animal Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model using human cancer cell lines in immunodeficient mice.
Materials:
-
Human hepatocarcinoma cell line (e.g., HepG2)
-
Female BALB/c nude mice (4-6 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing facility (pathogen-free)
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. For enhanced tumor formation, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow. Start monitoring tumor volume once they become palpable.
-
Grouping: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Drug Administration
This protocol outlines the preparation and administration of this compound to the tumor-bearing mice.
Materials:
-
This compound (MIL)
-
Vehicle solution (e.g., DMSO, saline, or a mixture as determined by solubility studies)
-
Syringes and needles for intravenous injection
-
Animal balance
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., for a 20 mg/kg dose). Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the animals.
-
Dosing: Administer the prepared this compound solution to the mice intravenously (i.v.) via the tail vein. The volume of injection should be adjusted based on the individual mouse's body weight.
-
Treatment Schedule: The treatment schedule can vary, but a common approach is administration every other day for a defined period (e.g., 2-3 weeks).
-
Control Groups: Include a vehicle control group that receives the same volume of the vehicle solution and a positive control group (e.g., doxorubicin at 5 mg/kg).
Tumor Measurement and Data Analysis
This protocol details the method for monitoring tumor growth and analyzing the efficacy of the treatment.
Procedure:
-
Tumor Measurement: Measure the tumor dimensions (length and width) every 2-3 days using calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Tumor Growth Inhibition (TGI) Calculation: At the end of the study, calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
-
Survival Analysis: If the study design includes it, monitor the survival of the mice and perform Kaplan-Meier survival analysis.
Toxicity Assessment
This protocol provides a basic framework for evaluating the potential toxicity of this compound.
Procedure:
-
Observation: Observe the mice daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
Organ Collection: At the end of the study, euthanize the mice and collect major organs (e.g., heart, liver, kidneys, lungs, spleen) for histopathological analysis.
-
Blood Analysis: Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.
Signaling Pathways and Mechanisms of Action
This compound's antitumor activity is attributed to its ability to induce G2/M cell cycle arrest and apoptosis through multiple signaling pathways.
G2/M Arrest Signaling Pathway
This compound induces G2/M phase cell cycle arrest by inhibiting the activity of cyclin-dependent kinase 1 (CDK1).[1][3][4] This is achieved through the downregulation of cdc25C and upregulation of checkpoint kinase 2 (Chk2) in response to DNA damage.[1][3]
Caption: this compound-induced G2/M cell cycle arrest pathway.
Mitochondrial Apoptosis Pathway
This compound also triggers apoptosis through the intrinsic mitochondrial pathway.[1][4] It induces the generation of reactive oxygen species (ROS), leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases 9 and 3.[1][3][4]
Caption: this compound-induced mitochondrial apoptosis pathway.
Tubulin Polymerization Inhibition
Further studies have revealed that this compound and its derivatives act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin.[2][7][8] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.
Caption: Workflow of this compound's tubulin polymerization inhibition.
Conclusion
This compound is a promising natural product with potent in vivo antitumor activity. The provided protocols and data serve as a valuable resource for researchers investigating its therapeutic potential. Further studies, including pharmacokinetic and pharmacodynamic assessments, are warranted to advance the clinical development of this compound and its derivatives. As with all preclinical research, it is crucial to adhere to ethical guidelines for animal experimentation.
References
- 1. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A review on this compound and its derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potential topoisomerase II inhibitor induces apoptosis via activation of NF-κB pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Millepachine in Multi-Drug Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Millepachine (MIL), a natural chalcone compound isolated from the plant Millettia pachycarpa, and its synthetic derivatives have emerged as promising therapeutic agents against multi-drug resistant (MDR) cancers.[1][2] MDR is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.[3] this compound and its analogs exhibit potent cytotoxic activity against a range of cancer cell lines, including those resistant to conventional chemotherapeutics, by employing distinct mechanisms to overcome resistance.[1][4] These compounds primarily function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][5] Additionally, this compound has been shown to inhibit the function of ABC transporters and topoisomerase II, further contributing to its efficacy in MDR cancer cells.[6]
This document provides a comprehensive overview of the application of this compound in MDR cancer cell lines, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action in MDR Cancer Cells
This compound and its derivatives overcome multi-drug resistance through a multi-faceted approach:
-
Inhibition of Tubulin Polymerization: this compound and its derivatives, such as SKLB028 and SKLB050, irreversibly bind to the colchicine-binding site on β-tubulin.[1][2] This irreversible binding prevents the polymerization of microtubules, which are essential for mitotic spindle formation.[1] The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[5][7] The irreversible nature of this binding is thought to be a key factor in overcoming MDR, as the drug cannot be easily effluxed by ABC transporters.[1]
-
Inhibition of ABC Transporters: this compound has been shown to inhibit the expression and drug efflux function of ATP-binding cassette transporters in cisplatin-resistant A2780CP ovarian cancer cells.[8] This action increases the intracellular concentration of co-administered chemotherapeutic agents, potentially re-sensitizing resistant cells to conventional therapies.
-
Induction of Apoptosis: this compound induces apoptosis through multiple pathways. In hepatocarcinoma cells, it triggers the ROS-mitochondrial apoptotic pathway, characterized by the generation of reactive oxygen species (ROS), an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases 9 and 3.[7][9][10] In ovarian cancer cells, this compound can also induce apoptosis by activating the NF-κB pathway in response to DNA damage.[6][11]
-
Topoisomerase II Inhibition: this compound can act as a topoisomerase II inhibitor, leading to DNA strand breaks and contributing to its cytotoxic effects, particularly in ovarian cancer cells.[6][11]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound and its derivatives against various cancer cell lines, including multi-drug resistant models.
Table 1: In Vitro Anti-proliferative Activity of this compound and its Derivatives
| Compound | Cell Line | Cancer Type | Resistance Mechanism | IC50 | Reference |
| This compound (MIL) | HepG2 | Hepatocellular Carcinoma | - | 1.51 µM | [7][9] |
| This compound (MIL) | A2780CP | Ovarian Cancer | Cisplatin-resistant | Not specified | [8] |
| SKLB028 | A2780S | Ovarian Cancer | Sensitive | Low nM | [1] |
| SKLB028 | A2780CP | Ovarian Cancer | P-glycoprotein overexpression | Low nM | [1] |
| SKLB050 | A2780S | Ovarian Cancer | Sensitive | Low nM | [1] |
| SKLB050 | A2780CP | Ovarian Cancer | P-glycoprotein overexpression | Low nM | [1] |
| Derivative 8 | Various | Various | - | 8-27 nM | [4] |
| Derivative 8 | MDR cell lines | Various | Multi-drug resistant | Retained full activity | [4] |
Table 2: In Vivo Antitumor Activity of this compound
| Compound | Xenograft Model | Treatment | Tumor Growth Inhibition Rate | Reference |
| This compound (MIL) | HepG2 (mice) | 20 mg/kg (i.v.) | >65% | [7][9] |
| This compound (MIL) | A2780S (mice) | 20 mg/kg (i.v.) | 73.21% | [8] |
| This compound (MIL) | A2780CP (mice) | 20 mg/kg (i.v.) | 65.68% | [8] |
| Derivative 7a | MDA-MB-231 (mice) | Not specified | Suppressed tumor growth | [12] |
Visualized Signaling Pathways and Workflows
Caption: Mechanism of this compound in MDR cancer cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying the effects of this compound on MDR cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
MDR and sensitive cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of this compound on cell cycle distribution.
Materials:
-
MDR and sensitive cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify apoptosis induced by this compound.
Materials:
-
MDR and sensitive cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in cell cycle regulation, apoptosis, and drug resistance.
Materials:
-
MDR and sensitive cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Cyclin B1, CDK1, Bcl-2, Bax, Caspase-3, P-gp, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
In Vivo Xenograft Model
This protocol is for evaluating the antitumor efficacy of this compound in an animal model. All animal experiments must be conducted in accordance with institutional guidelines.
Materials:
-
Nude mice (e.g., BALB/c nude)
-
MDR cancer cell line
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 20 mg/kg intravenously) or vehicle control to the respective groups according to a predetermined schedule.[8][7]
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
Conclusion
This compound and its derivatives represent a promising class of compounds for the treatment of multi-drug resistant cancers. Their ability to target fundamental cellular processes like microtubule dynamics and to counteract resistance mechanisms such as drug efflux pumps provides a strong rationale for their further development. The protocols and data presented here offer a foundational guide for researchers to explore the potential of this compound in preclinical cancer models.
References
- 1. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review on this compound and its derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potential topoisomerase II inhibitor induces apoptosis via activation of NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound showed novel antitumor effects in cisplatin-resistant human ovarian cancer through inhibiting drug efflux function of ATP-binding cassette transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound, a potential topoisomerase II inhibitor induces apoptosis via activation of NF-κB pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of this compound Amino Acid Prodrugs With Enhanced Solubility as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Millepachine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Millepachine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this promising anticancer compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring chalcone that has demonstrated potential as an anticancer agent.[1] It functions by inhibiting tubulin polymerization, a critical process in cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). However, like many chalcones, this compound is a lipophilic molecule with poor aqueous solubility, which can significantly hinder its preclinical and clinical development due to challenges in formulation and bioavailability.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
Two primary strategies have been successfully employed to enhance the aqueous solubility of this compound:
-
Prodrug Synthesis: Conversion of the parent this compound molecule into a more soluble prodrug form. A notable example is the synthesis of amino acid conjugates.
-
Salt Formation: For derivatives of this compound containing a basic functional group, conversion to a salt form, such as a hydrochloride salt, can significantly improve aqueous solubility.
Troubleshooting Guide: Improving this compound Solubility
This guide provides an overview of common issues encountered during experiments aimed at enhancing this compound's aqueous solubility and offers potential solutions and detailed experimental protocols.
Issue 1: Low Aqueous Solubility of Parent this compound
Problem: You are experiencing difficulty dissolving this compound in aqueous buffers for your in vitro or in vivo experiments, leading to inconsistent results.
Solution: The inherent low aqueous solubility of this compound necessitates chemical modification. The following sections detail two effective approaches.
Strategy 1: Synthesis of Amino Acid Prodrugs
Amino acid prodrugs can enhance the aqueous solubility of a parent compound by introducing a polar, ionizable group. For this compound, a glycine conjugate has been shown to be an effective prodrug.
Quantitative Data: Solubility of this compound and its Glycine Prodrug
| Compound | Structure | Aqueous Solubility | Fold Increase |
| This compound | (Structure of this compound) | Not explicitly quantified in the provided search results, but known to be poor. | - |
| This compound-Glycine Prodrug (7a) | (Structure of this compound-Glycine Prodrug) | Significantly improved aqueous solubility.[2] | Not explicitly quantified in the provided search results. |
Note: While the referenced literature confirms a significant improvement in solubility for the glycine prodrug, specific quantitative values (e.g., in mg/mL or µM) were not available in the provided search results. Researchers should determine the solubility of the synthesized prodrug experimentally.
Experimental Protocol: Synthesis of this compound-Glycine Prodrug (7a)
This protocol is adapted from the synthesis of similar amino acid prodrugs.
Materials:
-
This compound
-
Boc-Glycine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Coupling Reaction:
-
Dissolve this compound (1 equivalent), Boc-Glycine (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected prodrug.
-
-
Purification of Boc-protected Prodrug:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Deprotection:
-
Dissolve the purified Boc-protected prodrug in DCM.
-
Add TFA (typically 20-50% v/v in DCM) and stir at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
-
Final Purification:
-
Purify the final this compound-Glycine prodrug (7a) by an appropriate method, such as recrystallization or further chromatography, to obtain the desired product.
-
Workflow for Synthesis of this compound-Glycine Prodrug
Caption: Workflow for the synthesis of this compound-Glycine Prodrug (7a).
Strategy 2: Formation of a Hydrochloride Salt
For derivatives of this compound that incorporate a basic nitrogen atom, conversion to a hydrochloride salt is a common and effective method to increase aqueous solubility. A study on a potent this compound derivative, referred to as compound 8 , demonstrated that its hydrochloride salt (8·HCl ) significantly improved bioavailability, which is often correlated with enhanced solubility.[1][3]
Quantitative Data: Bioavailability of this compound Derivative 8 and its Hydrochloride Salt
| Compound | Form | Oral Bioavailability |
| This compound Derivative 8 | Free Base | Not reported, but implied to be low. |
| This compound Derivative 8·HCl | Hydrochloride Salt | Up to 47%[1][3] |
Note: While bioavailability is improved, direct aqueous solubility data for derivative 8 and its HCl salt were not available in the provided search results. Improved bioavailability is a strong indicator of enhanced solubility and/or dissolution rate.
Experimental Protocol: Preparation of this compound Derivative Hydrochloride Salt (8·HCl)
This is a general protocol for the formation of a hydrochloride salt from a basic compound.
Materials:
-
This compound derivative with a basic nitrogen (e.g., derivative 8)
-
Anhydrous diethyl ether or another suitable non-polar solvent
-
Anhydrous methanol or ethanol
-
Hydrochloric acid solution in a suitable anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane)
Procedure:
-
Dissolution:
-
Dissolve the free base of the this compound derivative (1 equivalent) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.
-
-
Acidification:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid in an anhydrous solvent (1.0-1.1 equivalents) dropwise with constant stirring.
-
-
Precipitation and Isolation:
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by further cooling or by adding more of the non-polar solvent (e.g., diethyl ether).
-
Continue stirring the mixture at 0 °C for 30-60 minutes.
-
Collect the precipitate by vacuum filtration.
-
-
Washing and Drying:
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the hydrochloride salt under vacuum to obtain the final product.
-
Logical Flow for Hydrochloride Salt Formation
Caption: Logical flow for the preparation of a hydrochloride salt.
Signaling Pathway of this compound
This compound exerts its anticancer effects by targeting the microtubule network within cells.
Caption: this compound's mechanism of action via tubulin polymerization inhibition.
References
- 1. Synthesis and biological evaluation of novel this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of this compound Amino Acid Prodrugs With Enhanced Solubility as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Millepachine Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Millepachine in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a natural chalcone that functions as a tubulin polymerization inhibitor. It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics. This interference with the cytoskeleton induces G2/M phase cell cycle arrest and subsequently triggers apoptosis in cancer cells.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. A common concentration for a stock solution is 10 mM.[3] It is recommended to store the stock solution at -20°C for up to three months.[4] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, the IC50 values for this compound in various cancer cell lines typically range from the low micromolar to nanomolar concentrations. For example, the IC50 in HepG2 human hepatocarcinoma cells has been reported to be 1.51 µM.[3][5] Refer to the data in Table 1 for IC50 values in other cell lines.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound's primary effect on tubulin polymerization initiates a cascade of downstream signaling events. Key affected pathways include:
-
Cell Cycle Regulation: Inhibition of CDK1 activity, leading to G2/M arrest.[5]
-
Apoptosis: Activation of the intrinsic (mitochondrial) apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases 9 and 3.[5]
-
Oxidative Stress: Induction of reactive oxygen species (ROS).[3]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluted in cell culture medium.
-
Possible Cause: The final concentration of this compound in the aqueous cell culture medium may exceed its solubility limit. The concentration of DMSO from the stock solution may also be too high, causing the compound to crash out upon dilution.
-
Solution:
-
Ensure the final DMSO concentration in your culture medium is kept low, ideally at 0.1% or lower, and does not exceed 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
-
When diluting the stock solution, first create an intermediate dilution in a small volume of medium, mix thoroughly, and then add this to the final volume of the culture medium.
-
If precipitation persists, gentle warming of the medium to 37°C and vortexing or sonication for a few minutes may help to redissolve the compound.[4]
-
Issue 2: No significant effect on cell viability is observed at expected concentrations.
-
Possible Cause:
-
Cell Line Resistance: The cell line you are using may be inherently resistant to tubulin-targeting agents.
-
Compound Inactivity: The this compound stock solution may have degraded.
-
Suboptimal Assay Conditions: The incubation time may be too short, or the cell seeding density may be inappropriate.
-
-
Solution:
-
Verify Cell Sensitivity: Test a positive control compound known to inhibit tubulin polymerization (e.g., colchicine or paclitaxel) to confirm that your cell line is responsive to this class of drugs.
-
Check Stock Solution: Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C in aliquots to prevent degradation from multiple freeze-thaw cycles.[4]
-
Optimize Assay Parameters:
-
Incubation Time: Extend the incubation time. Effects on cell viability are often observed after 24, 48, or 72 hours of treatment.
-
Seeding Density: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
-
Issue 3: High background or non-specific bands in Western blot analysis.
-
Possible Cause:
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
-
Blocking Inefficiency: The blocking step may not be sufficient to prevent non-specific antibody binding.
-
Insufficient Washing: Residual antibodies may not be adequately washed off.
-
-
Solution:
-
Antibody Titration: Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies.
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Improve Washing: Increase the number and duration of wash steps with TBST after antibody incubations.
-
Issue 4: Poor visualization of microtubule disruption in immunofluorescence.
-
Possible Cause:
-
Suboptimal this compound Concentration or Incubation Time: The concentration may be too low, or the incubation time too short to induce significant microtubule depolymerization.
-
Fixation and Permeabilization Issues: The fixation or permeabilization protocol may be damaging the microtubule structures or preventing antibody access.
-
-
Solution:
-
Optimize Treatment: Increase the concentration of this compound and/or the incubation time. A concentration of 1 µM for 16 hours has been shown to be effective in HCT-8/V cells.
-
Refine Staining Protocol:
-
Fixation: Use a microtubule-stabilizing fixative, such as paraformaldehyde.
-
Permeabilization: Use a gentle permeabilization agent like Triton X-100 at a low concentration (e.g., 0.1-0.5%).
-
Antibody Incubation: Ensure optimal dilution of the anti-tubulin primary antibody and the fluorescently labeled secondary antibody.
-
-
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.51 | [3][5] |
| K562 | Chronic Myelogenous Leukemia | Mean of 2.86 (for a group of cell lines) | [6] |
| SK-OV-3 | Ovarian Cancer | Mean of 2.86 (for a group of cell lines) | [6] |
| HCT116 | Colorectal Cancer | Mean of 2.86 (for a group of cell lines) | [6] |
| HT29 | Colorectal Cancer | Mean of 2.86 (for a group of cell lines) | [6] |
| SW620 | Colorectal Cancer | Mean of 2.86 (for a group of cell lines) | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Cyclin B1, anti-Cdc2, anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationship studies of novel this compound derivatives as potent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Millepachine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center offers comprehensive guidance for researchers encountering challenges with the poor bioavailability of Millepachine and its derivatives. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a significant hurdle?
This compound is a naturally occurring chalcone that, along with its synthetic derivatives, has shown considerable promise as an anticancer agent. These compounds primarily function by inhibiting tubulin polymerization, a critical process in cell division. However, their therapeutic potential is often limited by poor oral bioavailability. This is largely attributed to their lipophilic nature, leading to low aqueous solubility and consequently, inadequate absorption from the gastrointestinal tract. Furthermore, like many natural compounds, they can be subject to significant first-pass metabolism in the liver.
Q2: What are the primary strategies to overcome the poor bioavailability of this compound derivatives?
Several formulation strategies can be employed to enhance the systemic exposure of these promising compounds. The choice of strategy will depend on the specific physicochemical properties of the derivative. Key approaches include:
-
Salt Formation: Creating a salt, such as a hydrochloride salt, can significantly improve the aqueous solubility and dissolution rate of the parent compound.[1]
-
Prodrugs: Synthesizing a prodrug, for example, by adding an amino acid moiety, can enhance solubility and bioavailability.[2]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.
-
Solid Dispersions: Dispersing the this compound derivative in a hydrophilic polymer matrix at a molecular level can improve its dissolution characteristics.
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal fluids and enhance absorption.[3][4]
Q3: Is there any available data on the successful enhancement of this compound derivative bioavailability?
Yes, research has demonstrated significant improvements in the bioavailability of this compound derivatives through chemical modification. For instance, the hydrochloride salt of a specific this compound derivative (referred to as compound 8 in the literature) was shown to achieve an oral bioavailability of up to 47% in preclinical models.[1] This highlights the potential of salt formation as a viable strategy.
Troubleshooting Guide for Common Experimental Issues
| Problem Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low aqueous solubility of a new this compound derivative. | The inherent lipophilicity of the chalcone scaffold. | 1. Attempt to synthesize a pharmaceutically acceptable salt (e.g., hydrochloride, mesylate).2. Explore the creation of a more soluble prodrug.3. Investigate the use of co-solvents or cyclodextrins for initial in vitro assays. |
| High variability in plasma concentrations during in vivo studies. | Poor and erratic absorption from the gastrointestinal tract due to low solubility. Potential for significant first-pass metabolism. | 1. Consider a formulation approach such as a solid dispersion or a lipid-based system to improve dissolution and absorption consistency.2. Evaluate the impact of food on absorption in your animal model.3. Investigate potential metabolism by liver microsomes in vitro to understand metabolic stability. |
| In vitro efficacy does not translate to in vivo models. | Insufficient systemic exposure of the compound to reach therapeutic concentrations at the target site. | 1. Conduct a thorough pharmacokinetic study to determine key parameters like Cmax, AUC, and oral bioavailability.2. If bioavailability is low, prioritize formulation development to enhance exposure.3. Consider alternative routes of administration (e.g., intravenous) for initial in vivo efficacy studies to confirm the compound's activity when systemic exposure is guaranteed. |
Quantitative Data on Bioavailability Enhancement
The following table summarizes the publicly available data on the oral bioavailability of a this compound derivative, illustrating the impact of salt formation.
| This compound Derivative | Formulation | Oral Bioavailability (%) | Animal Model |
| Compound 8 | Free Base | Data not specified, implied to be low | Not specified |
| Compound 8·HCl | Hydrochloride Salt | 47% | Not specified |
Data sourced from a study on novel this compound derivatives as tubulin polymerization inhibitors.[1]
Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a this compound derivative.
Materials:
-
This compound derivative (and its formulated version, if applicable)
-
Vehicle for intravenous administration (e.g., DMSO:PEG300)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose suspension or a lipid-based formulation)
-
Sprague-Dawley rats (with jugular vein catheters for serial blood sampling)
-
Blood collection tubes (containing an appropriate anticoagulant)
-
Centrifuge
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week before the study.
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[3][5]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Signaling Pathways and Experimental Workflows
This compound and its derivatives exert their anticancer effects by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
References
- 1. Synthesis and biological evaluation of novel this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Millepachine in cell-based assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Millepachine in cell-based assays. The information is intended to help researchers interpret unexpected results and design experiments to characterize the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: The primary molecular target of this compound is β-tubulin . It binds to the colchicine-binding site, inhibiting tubulin polymerization and leading to mitotic arrest at the G2/M phase of the cell cycle.[1][2][3][4][5][6] This disruption of microtubule dynamics is the principal mechanism behind its anticancer activity.
Q2: Are there other reported activities of this compound that could be considered off-target or secondary on-target effects?
A2: Yes, in addition to its effects on tubulin, some studies have suggested that this compound may also act as a topoisomerase II inhibitor and can activate the NF-κB signaling pathway .[7] It is crucial to consider these potential activities when interpreting experimental data, as they could contribute to the observed cellular phenotype.
Q3: My cells are showing a phenotype that is not consistent with G2/M arrest. Could this be an off-target effect?
A3: It is possible. While G2/M arrest is the canonical effect of tubulin polymerization inhibitors, a different phenotype could suggest several possibilities:
-
Cell-type specific responses: The cellular context, including the expression levels of on- and off-target proteins, can influence the phenotypic outcome.
-
Dose-dependent effects: At higher concentrations, this compound may engage lower-affinity off-targets, leading to a different biological response.
-
Engagement of other known targets: The observed phenotype might be related to its activity as a topoisomerase II inhibitor or its influence on the NF-κB pathway.
We recommend a series of troubleshooting steps to investigate this further. Please refer to the Troubleshooting Guides section below.
Q4: How can I proactively screen for potential off-target effects of this compound?
A4: Proactive screening is a good practice to understand the selectivity of your compound. Standard approaches include:
-
Kinase Profiling: Screening this compound against a broad panel of kinases can identify any unintended interactions with this important class of enzymes.
-
Receptor Binding Assays: A receptor screen can determine if this compound binds to any G-protein coupled receptors (GPCRs), ion channels, or other receptors.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Profile
You observe that this compound is causing rapid cell death at concentrations where you would expect to see primarily cell cycle arrest.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Steps:
-
Confirm On-Target Activity: First, perform a dose-response and time-course experiment to determine if you can observe the expected G2/M arrest at lower concentrations or earlier time points. Use flow cytometry to analyze the cell cycle profile and Western blotting for markers of mitosis like phosphorylated Histone H3.
-
Investigate Apoptotic Pathways: If cytotoxicity is observed, determine if it is apoptotic. Use assays to measure the activity of executioner caspases (caspase-3/7) and initiator caspases (caspase-9, associated with the mitochondrial pathway).[1][7]
-
Assess for DNA Damage: Since this compound has been reported to potentially inhibit topoisomerase II, assess for DNA damage. Western blotting for phosphorylated H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks.
-
Perform Broad Off-Target Screens: If the phenotype cannot be explained by the known activities of this compound, consider a broad off-target screen, such as a kinase profiling service.
Issue 2: Altered Gene Expression Unrelated to Cell Cycle
You are performing a transcriptomic or proteomic analysis and find that this compound is altering the expression of genes primarily involved in inflammation or immune responses.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected gene expression.
Detailed Steps:
-
Validate Key Gene Expression Changes: Confirm the results from your high-throughput screen using a targeted method like RT-qPCR for mRNA and Western blotting for protein levels.
-
Investigate the NF-κB Pathway: As this compound has been linked to NF-κB activation, this is a prime candidate pathway.
-
Western Blot: Probe for the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Reporter Assay: Use a luciferase or fluorescent reporter construct driven by an NF-κB response element to quantify pathway activation.
-
-
Rule Out Other Signaling Pathways: If NF-κB is not activated, consider that this compound could be modulating other signaling pathways that regulate gene expression. A kinase screen could reveal unexpected targets in pathways like MAPK or PI3K/Akt.
Data Presentation: Summarizing Off-Target Screening Data
When performing off-target screening, it is crucial to present the data in a clear and structured format. Below are examples of how to tabulate data from kinase and receptor profiling screens. (Note: The data presented here is hypothetical and for illustrative purposes only.)
Table 1: Hypothetical Kinase Profiling Results for this compound (1 µM)
| Kinase | % Inhibition | Potential Implication |
| CDK1 | 85% | Consistent with G2/M arrest[1][7] |
| Aurora A | 65% | Could contribute to mitotic defects |
| SRC | 58% | Potential effect on cell adhesion/migration |
| LCK | 15% | Likely not a significant off-target |
| EGFR | 5% | No significant inhibition |
Table 2: Hypothetical Receptor Binding Profile for this compound (10 µM)
| Receptor Target | % Inhibition of Radioligand Binding | Interpretation |
| Adenosine A1 | 3% | No significant binding |
| Dopamine D2 | 8% | No significant binding |
| 5-HT2A | 52% | Potential weak to moderate interaction |
| β2 Adrenergic | 12% | No significant binding |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase in a biochemical assay.
Experimental Workflow
Caption: Workflow for an in vitro kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).
-
Dilute the kinase and substrate (e.g., a generic substrate like myelin basic protein or a specific peptide) in 1X kinase reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in 1X kinase reaction buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the this compound dilutions to the wells of a 96-well plate.
-
Add 10 µL of the diluted kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Prepare a 2.5X ATP/substrate mixture. For a radioactive assay, include [γ-³²P]ATP.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate for 30-60 minutes at 30°C.
-
-
Stopping the Reaction and Detection:
-
Radioactive Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated ³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assays (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol, typically involving a luciferase-based detection system.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a DMSO vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Topoisomerase II Decatenation Assay
This assay assesses whether this compound can inhibit the ability of topoisomerase II to unlink catenated DNA rings (kDNA).
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following:
-
10X Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA) - 2 µL
-
kDNA (kinetoplast DNA, ~200 ng) - 1 µL
-
This compound (or vehicle control) at various concentrations - 1 µL
-
ATP (10 mM) - 2 µL
-
Nuclease-free water to a final volume of 18 µL.
-
-
Enzyme Addition: Add 2 µL of human topoisomerase IIα enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of proteinase K (20 mg/mL). Incubate at 50°C for 30 minutes.
-
Gel Electrophoresis:
-
Add 2.5 µL of 10X gel loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at ~80V until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
Protocol 3: NF-κB Reporter Assay
This cell-based assay measures the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Seeding:
-
Seed HEK293 cells (or another suitable cell line) stably or transiently transfected with an NF-κB luciferase reporter construct into a 96-well white, clear-bottom plate.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add 50-100 µL of a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white 96-well assay plate.
-
Add 100 µL of luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number or transfection efficiency.
-
Express the results as fold activation over the vehicle control.
-
Signaling Pathway Diagrams
Caption: this compound's primary mechanism of action.
Caption: Potential secondary mechanisms of this compound.
References
- 1. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationship studies of novel this compound derivatives as potent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on this compound and its derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. inspiralis.com [inspiralis.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting inconsistent results in Millepachine experiments
Welcome to the technical support center for the Millepachine platform. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues and ensure consistent, high-quality experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
The this compound assay is a bead-based multiplex immunoassay designed for the simultaneous quantification of multiple protein analytes from a single small-volume sample. Each bead population is encoded with a unique fluorescent signature and coupled to an antibody specific for a target analyte. When incubated with a sample, the target proteins are captured by the beads. A secondary, biotinylated detection antibody and a fluorescent reporter (streptavidin-phycoerythrin) are used to create a signal proportional to the amount of captured analyte. The instrument identifies the bead population (and thus the analyte) and quantifies the reporter signal.
Q2: What are the critical quality control (QC) checks I should perform?
Consistent results depend on rigorous quality control. At a minimum, each assay plate should include the following controls:
-
Standard Curve: A serial dilution of a known concentration of the target analytes used to interpolate the concentration of unknown samples.
-
Blank: A well containing only assay buffer to determine the background signal.
-
Negative Control: A sample matrix known to be free of the target analytes.
-
Positive Control: A sample with a known, detectable concentration of the target analytes to verify assay performance.
Q3: How should I prepare my samples for a this compound experiment?
Sample preparation is critical and varies by sample type. Always start by centrifuging samples to pellet cellular debris. Avoid repeated freeze-thaw cycles.
| Sample Type | Recommended Preparation Protocol |
| Serum/Plasma | Centrifuge at 10,000 x g for 10 min at 4°C. Use the supernatant. Dilute at least 1:4 in assay buffer. |
| Cell Culture Supernatant | Centrifuge at 2,000 x g for 15 min at 4°C to remove cells and debris. Use the supernatant directly or diluted. |
| Tissue Lysate | Homogenize tissue in a compatible lysis buffer (e.g., RIPA) with protease inhibitors. Centrifuge at 14,000 x g for 20 min at 4°C. Use the supernatant. Determine total protein concentration and normalize before assaying. |
Experimental Workflow & Protocols
Standard this compound Assay Workflow
The following diagram outlines the major steps in a typical this compound experiment, from sample preparation to data acquisition.
Protocol: Standard Curve Preparation
-
Reconstitute Standard: Reconstitute the lyophilized analyte standard with the provided assay buffer to create the stock concentration (S8).
-
Serial Dilution: Create a 7-point, 1:4 serial dilution from the stock.
-
Label 7 tubes S1 through S7.
-
Add 150 µL of assay buffer to tubes S1-S7.
-
Transfer 50 µL from the stock (S8) to tube S7. Mix well.
-
Transfer 50 µL from S7 to S6. Mix well.
-
Continue this serial transfer down to S1.
-
-
Blank: Use assay buffer as the blank (S0).
Troubleshooting Guides
Issue 1: Low or No Signal Across the Entire Plate
A lack of signal can point to a systemic failure in the assay setup or reagents. Use the following decision tree to diagnose the potential cause.
Issue 2: High Inter-Assay or Intra-Assay Variability (%CV > 20%)
High coefficient of variation (%CV) undermines data confidence. Below are common causes and their solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous reagents. Ensure consistent tip immersion depth. |
| Inadequate Washing | Ensure all wells are fully aspirated and dispensed during wash steps. Check for clogged washer manifold pins. Increase the number of washes from 3 to 4. |
| Plate Edge Effects | Avoid using the outermost wells of the plate. If unavoidable, ensure the plate is incubated in a humidified chamber to minimize evaporation. |
| Partial Clogging of Beads | Vortex bead stock thoroughly before adding to the plate. Ensure samples are fully centrifuged to remove particulates. |
Issue 3: Standard Curve is Flat or Has a Poor Fit (R² < 0.98)
A poor standard curve prevents accurate quantification of unknown samples.
| Potential Cause | Recommended Solution |
| Incorrect Dilution Series | Carefully repeat the serial dilution protocol. Use freshly calibrated pipettes. Do not re-use tips for different dilution points. |
| Standard Degraded | Reconstitute a fresh vial of the lyophilized standard. Aliquot and store at -80°C to avoid freeze-thaw cycles. |
| Assay Saturation | The highest points of the curve may be saturated. Dilute the standard stock further to lower the concentration range of the entire curve. |
| Software Fit Error | Ensure you are using a 5-parameter logistic (5PL) curve fit model, which is recommended for immunoassays. |
Application Example: Analyzing a Pro-inflammatory Pathway
The this compound platform is ideal for simultaneously measuring multiple cytokines in a signaling pathway. For example, in a study of LPS-stimulated macrophages, you can quantify key cytokines like TNF-α, IL-6, and IL-1β from a single well.
Technical Support Center: Synthesis of Millepachine Prodrugs for Enhanced Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Millepachine prodrugs to enhance solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring chalcone that has demonstrated potent antitumor activities.[1] It functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] However, its clinical development is hampered by poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy.[4][5]
Q2: What is a prodrug strategy and how does it apply to this compound?
A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. This approach is often used to overcome pharmaceutical challenges such as poor solubility.[6] For this compound, a common strategy is to synthesize amino acid prodrugs. These derivatives can improve water solubility and bioavailability.[4][7]
Q3: Which this compound prodrugs have shown the most promise?
Several amino acid derivatives of this compound have been synthesized and evaluated. The glycine derivative, in particular, has been highlighted for its enhanced solubility and potent, long-term inhibitory capability on cell viability.[4][7] Another series of derivatives has also been developed, with one compound and its hydrochloride salt showing significantly improved bioavailability (up to 47%) while maintaining antiproliferative activity.[8][9]
Q4: What is the mechanism of action for this compound and its prodrugs?
This compound and its active derivatives exert their anticancer effects by inhibiting tubulin polymerization. They bind to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[1][2][9][10] Additionally, this compound has been shown to induce apoptosis through the ROS-mitochondrial apoptotic pathway.[3][11]
Troubleshooting Guides
Synthesis of Amino Acid Prodrugs
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low reaction yield | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Inefficient purification. | - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure anhydrous conditions if reagents are moisture-sensitive. - Optimize reaction temperature and time. - Screen different solvents and coupling reagents. - Employ alternative purification methods (e.g., column chromatography with a different stationary or mobile phase, recrystallization). |
| Difficulty in purifying the final product | - Presence of closely related impurities. - Product instability on silica gel. | - Utilize alternative chromatographic techniques such as preparative HPLC. - Consider using a different stationary phase for column chromatography (e.g., alumina). - Attempt recrystallization with various solvent systems. |
| Prodrug instability | - Hydrolysis of the ester or amide linkage. | - Store the purified prodrug under anhydrous and low-temperature conditions. - For long-term storage, consider lyophilization. |
Solubility and Bioactivity Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent solubility measurements | - The solution has not reached equilibrium. - Presence of undissolved particulates in the sample. - Degradation of the compound during the experiment. | - Increase the incubation time in the shake-flask method to ensure equilibrium is reached (typically 24-48 hours).[12][13] - Ensure proper separation of solid and liquid phases by centrifugation and/or filtration.[12] - Verify the stability of the compound under the assay conditions (pH, temperature) using HPLC. |
| Lower than expected antiproliferative activity | - Inefficient conversion of the prodrug to the active this compound in vitro. - Degradation of the prodrug in the cell culture medium. | - Confirm the conversion of the prodrug to the parent drug using LC-MS analysis of cell lysates. - Assess the stability of the prodrug in the cell culture medium over the time course of the experiment. |
| High variability in in vivo results | - Poor bioavailability despite improved aqueous solubility. - Rapid metabolism of the prodrug. | - Perform pharmacokinetic studies to determine the plasma concentration of both the prodrug and the active this compound over time. - Investigate potential metabolic pathways of the prodrug. |
Data Presentation
Table 1: Solubility and Bioactivity of Selected this compound Prodrugs
| Compound | Modification | Improvement in Aqueous Solubility | In Vitro Antiproliferative Activity (IC50) | Reference |
| This compound (Parent Drug) | - | Poor | ~1.51 µM (HepG2 cells) | [3] |
| Glycine Derivative (7a) | Amino Acid Prodrug | Enhanced (quantitative data not specified) | Potent, with long-term inhibitory capability | [4][7] |
| Compound 16 | 14-N-amino acid-substituted derivative | 5-fold improvement | 0.57 µM (HCT-15 cells) | [4] |
| Compound 8 | Novel Derivative | - | 8–27 nM against a panel of cancer cell lines | [8][9] |
| Compound 8·HCl | Hydrochloride Salt of Compound 8 | Significantly improved bioavailability (47%) | Retained antiproliferative activity | [8][9] |
Experimental Protocols
General Protocol for Synthesis of a this compound Amino Acid Prodrug
This protocol describes a general method for coupling an amino acid to the hydroxyl group of this compound.
-
Protection of the Amino Acid: If the amino acid has a reactive side chain, protect it with a suitable protecting group (e.g., Boc for amines).
-
Activation of the Carboxylic Acid: Dissolve the N-protected amino acid in an anhydrous solvent (e.g., Dichloromethane or Dimethylformamide). Add a coupling reagent (e.g., DCC, EDC/HOBt) and stir at 0°C for 30 minutes.
-
Coupling Reaction: Add this compound to the reaction mixture, followed by a catalytic amount of a base (e.g., DMAP). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the organic layer with a mild acid, a mild base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection (if necessary): Remove the protecting group from the amino acid moiety under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[12]
-
Preparation of Supersaturated Solution: Add an excess amount of the this compound prodrug to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.[12][13]
-
Phase Separation: Centrifuge the suspension at high speed to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved prodrug in the filtrate using a validated analytical method, such as HPLC with UV detection.
-
Calculation: The measured concentration represents the equilibrium solubility of the prodrug under the specified conditions.
Visualizations
Caption: Experimental workflow for this compound prodrug synthesis and evaluation.
References
- 1. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of this compound Amino Acid Prodrugs With Enhanced Solubility as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of novel this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimizing Cell Viability Assays for Millepachine Cytotoxicity Screening
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability assays for screening the cytotoxicity of Millepachine.
Frequently Asked Questions (FAQs)
1. Which cell viability assay is most suitable for screening this compound's cytotoxicity?
Choosing the right assay depends on your specific research question and experimental setup.[1][2] Tetrazolium-based assays like MTT and WST-1 are good for initial high-throughput screening as they measure metabolic activity, which generally correlates with cell viability.[3] For a more detailed understanding of the mechanism of cell death, an Annexin V/PI apoptosis assay is recommended, as this compound has been shown to induce apoptosis.[4][5]
2. How do I determine the optimal cell seeding density for my experiment?
Optimal cell seeding density is crucial for reliable and reproducible results.[6][7] It is recommended to perform a cell titration experiment by seeding a range of cell concentrations (e.g., 500, 1000, 2000, 5000 cells/well) and measuring viability at different time points (e.g., 24, 48, 72 hours) to determine the density that allows for logarithmic growth throughout the experiment.[8] The ideal density should provide a measurable signal without the cells becoming over-confluent by the end of the assay.[6][7][9]
3. What is the recommended concentration of this compound to use for cytotoxicity screening?
Previous studies have shown that this compound exhibits strong antiproliferation activity in several human cancer cell lines, with IC50 values in the low micromolar range (e.g., 1.51 µM in HepG2 cells).[4][10] It is advisable to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value in your specific cell line.
4. How can I address the poor solubility of this compound in my cell culture medium?
This compound is a chalcone, and like many natural products, it may have limited aqueous solubility.[11][12] To improve solubility, you can dissolve it in a small amount of a biocompatible solvent like DMSO before diluting it to the final concentration in the cell culture medium.[10] It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any potential solvent-induced cytotoxicity.[7] Additionally, amino acid derivatives of this compound have been developed to enhance solubility.[11][12]
5. My MTT assay results show an increase in signal at high concentrations of this compound. What could be the cause?
An unexpected increase in signal in an MTT assay can be due to interference from the test compound.[13] Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal.[13] To check for this, include control wells with the compound and MTT reagent but without cells.[13] If interference is observed, consider using an alternative assay like WST-1 or a luminescence-based ATP assay.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in MTT/WST-1 assay | Contamination of culture medium with reducing agents (e.g., phenol red). Microbial contamination. Degradation of the assay reagent. | Use fresh, high-quality reagents and serum-free medium during the incubation step. Ensure aseptic techniques to prevent contamination.[6] Store reagents as recommended by the manufacturer. |
| Inconsistent results between replicate wells | Uneven cell seeding. Pipetting errors. Edge effects in the microplate. | Ensure a homogenous cell suspension before seeding.[6] Use calibrated pipettes and practice proper pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS. |
| Low signal-to-noise ratio | Suboptimal cell number. Insufficient incubation time with the assay reagent. Low metabolic activity of cells. | Optimize cell seeding density.[6][9] Increase the incubation time with the assay reagent, but be mindful of potential toxicity from the reagent itself.[14] Ensure cells are healthy and in the logarithmic growth phase.[6] |
| False positives in Annexin V/PI assay | Mechanical stress during cell harvesting leading to membrane damage. Over-trypsinization of adherent cells. | Handle cells gently during harvesting.[6][15] Use a non-enzymatic cell dissociation method if possible.[15] Keep samples on ice to prevent further progression of apoptosis.[15] |
| This compound precipitates in the culture medium | Poor solubility of the compound. | Dissolve this compound in a minimal amount of DMSO before adding it to the medium.[10] Consider using this compound derivatives with enhanced solubility.[11][12] |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15-30 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
WST-1 Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[17]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C.[18]
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance between 420 and 480 nm.[17][18] A reference wavelength above 600 nm can be used.[18]
Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.[15]
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[19][20]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[19][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15][19]
Visualizations
Caption: Workflow for optimizing a cell viability assay for this compound cytotoxicity screening.
Caption: this compound induces apoptosis via the ROS-mitochondrial pathway.[4][5]
Caption: A decision tree for troubleshooting common issues in cell viability assays.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 3. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 4. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of this compound Amino Acid Prodrugs With Enhanced Solubility as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
- 17. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Addressing Millepachine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Millepachine and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (MIL) is a naturally occurring chalcone compound isolated from the plant Millettia pachycarpa. Its primary anticancer mechanism is the inhibition of tubulin polymerization. It binds irreversibly to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2][3]
Q2: Is this compound effective against multidrug-resistant (MDR) cancer cell lines?
Yes, this compound and its derivatives have shown efficacy against cancer cell lines that exhibit multidrug resistance, particularly those that overexpress P-glycoprotein (P-gp).[2] The irreversible nature of its binding to tubulin is thought to be a key factor in overcoming P-gp-mediated drug efflux.[2]
Q3: What are the known signaling pathways affected by this compound?
This compound has been shown to induce G2/M cell cycle arrest and apoptosis through multiple signaling pathways.[1][4]
-
G2/M Arrest: this compound inhibits cyclin-dependent kinase 1 (CDK1) activity. This is associated with a decrease in cell division cycle 2 (cdc2) synthesis, accumulation of phosphorylated-Thr14 on cdc2, and downregulation of cdc25C.[1][5]
-
Apoptosis: this compound induces apoptosis via the intrinsic (mitochondrial) pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases 9 and 3.[1][4] It has also been reported to induce apoptosis through the activation of the NF-κB pathway in some cancer types.[6]
Troubleshooting Guides
Problem 1: Decreased sensitivity or suspected resistance to this compound in our cell line.
Possible Cause 1: Development of inherent resistance.
-
Troubleshooting Steps:
-
Confirm Resistance with IC50 Determination: Perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or MTS). Compare the IC50 value of the suspected resistant line to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance. The fold resistance can be calculated as: Fold Resistance = IC50 (Resistant Line) / IC50 (Sensitive Line). An IC50 fold-shift of >1.5 is generally considered a positive sign of resistance.
-
Assess for Overexpression of Efflux Pumps: A common mechanism of resistance to tubulin-binding agents is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1). Analyze P-gp expression levels using Western blotting.
-
Evaluate Tubulin Polymerization: Directly assess the effect of this compound on tubulin polymerization in cell lysates or with purified tubulin. A reduced inhibitory effect in resistant cell lysates may suggest alterations in tubulin itself, though this is less common for this compound due to its irreversible binding.
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Review Cell Culture Practices: Ensure consistent cell passage number, confluency at the time of treatment, and absence of contamination.
-
Verify Drug Integrity: Confirm the correct storage and handling of the this compound stock solution. Degradation of the compound can lead to apparent resistance.
-
Standardize Assay Conditions: Ensure consistent incubation times, reagent concentrations, and instrumentation settings for cell viability assays.
-
Problem 2: Inconsistent results in the tubulin polymerization assay.
-
Troubleshooting Steps:
-
Temperature Control is Critical: Tubulin polymerization is highly temperature-dependent. Ensure all reagents and plates are properly pre-warmed or kept on ice as per the protocol.
-
Check Reagent Quality: Use high-quality, polymerization-competent tubulin. GTP is essential for polymerization; ensure it is fresh and correctly concentrated.
-
Blank Correction: Properly subtract the background absorbance/fluorescence from wells containing buffer and the compound but no tubulin.
-
Positive and Negative Controls: Always include a known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) as controls.
-
Problem 3: Difficulty interpreting flow cytometry data for G2/M arrest.
-
Troubleshooting Steps:
-
Proper Gating Strategy: First, gate on single cells to exclude doublets and debris. Then, analyze the cell cycle distribution based on DNA content (e.g., propidium iodide staining).
-
Include Controls: Always have an untreated control to establish the baseline cell cycle profile.
-
Time-Course Experiment: The G2/M arrest is time-dependent. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing the maximal G2/M population.
-
Apoptotic Cell Contamination: A large sub-G1 peak may indicate significant apoptosis, which can sometimes interfere with cell cycle analysis. Consider co-staining with an apoptosis marker like Annexin V.
-
Quantitative Data
Table 1: IC50 Values of this compound and its Derivatives in Sensitive and Resistant Cancer Cell Lines.
| Compound | Cell Line | Resistance Status | IC50 (µM) | Reference |
| This compound | HepG2 | Sensitive | 1.51 | [1] |
| This compound Derivative (9e) | H460 | Sensitive | 0.15 - 0.62 | [7] |
| This compound Derivative (8) | Various | Sensitive & Resistant | 0.008 - 0.027 | [8] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for P-glycoprotein Expression
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Tubulin Polymerization Assay
-
Reagent Preparation: Prepare tubulin, GTP, and this compound at the desired concentrations in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Assay Setup: In a 96-well plate, add the polymerization buffer, GTP, and this compound (or control compounds).
-
Initiation of Polymerization: Add tubulin to each well to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the absorbance as a function of time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the control.
Visualizations
Caption: this compound-induced G2/M cell cycle arrest pathway.
References
- 1. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, a potential topoisomerase II inhibitor induces apoptosis via activation of NF-κB pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Millepachine and Colchicine as Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of millepachine and colchicine, two compounds that exert their biological effects by inhibiting tubulin polymerization. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in oncology, cell biology, and drug discovery.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[1] Their pivotal role in cell division makes them an attractive target for the development of anticancer agents. Both this compound, a natural chalcone, and colchicine, a well-known alkaloid, target tubulin, binding to the colchicine-binding site on β-tubulin and disrupting microtubule dynamics.[2][3] This guide delves into a comparative analysis of their performance as tubulin inhibitors, supported by experimental evidence.
Mechanism of Action: Inhibition of Tubulin Polymerization
Both this compound and colchicine function by binding to the soluble tubulin heterodimers, preventing their polymerization into microtubules. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and can ultimately induce apoptosis (programmed cell death).[2][4][5]
Biochemical studies have confirmed that this compound and its derivatives directly and irreversibly bind to β-tubulin at the same site as colchicine.[2][6] This binding prevents the conformational changes required for the incorporation of tubulin dimers into growing microtubules.
dot
Caption: Mechanism of tubulin polymerization inhibition by this compound and colchicine.
Quantitative Comparison of Performance
The following tables summarize the available quantitative data for this compound and colchicine, focusing on their binding affinity to tubulin and their cytotoxic effects on cancer cell lines.
Tubulin Binding Affinity
A lower dissociation constant (Kd) indicates a higher binding affinity.
| Compound | Dissociation Constant (Kd) to Tubulin (μM) |
| This compound | 139.3 ± 34.76[2] |
| Colchicine | 11.03 ± 2.57[2] |
Data from tryptophan-based binding assay.[2]
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | This compound IC50 (nM) | Colchicine IC50 (nM) |
| HepG2 (Hepatocellular Carcinoma) | 2300 ± 220[2] | Not explicitly provided in the same study for direct comparison. Other studies report IC50 in the low nanomolar range for various cancer cell lines. |
| A2780S (Ovarian Cancer) | 3509 ± 572[2] | Not explicitly provided in the same study for direct comparison. |
| Various Cancer Cell Lines | - | IC50 values typically range from low to high nanomolar depending on the cell line.[7][8][9][10][11] |
Experimental Protocols
Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes light to scatter, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Protocol:
-
Reagent Preparation:
-
Purified tubulin (e.g., from porcine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) with glycerol.[2]
-
GTP is added to a final concentration of 1 mM.[2]
-
Test compounds (this compound or colchicine) are dissolved in DMSO and then diluted in the polymerization buffer.
-
-
Assay Procedure:
-
Data Analysis:
-
The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves.
-
The IC50 value for inhibition of polymerization can be determined by testing a range of compound concentrations.
-
dot
Caption: Workflow for a turbidimetric tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cultured cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with various concentrations of this compound or colchicine for a specific duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
MTT solution is added to each well and the plate is incubated for 2-4 hours at 37°C.
-
-
Solubilization:
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined from the dose-response curve.
-
dot
Caption: Workflow for an MTT cell viability assay.
Conclusion
This compound, as a natural product, represents a lead compound for the development of novel tubulin inhibitors. Indeed, derivatives of this compound have been synthesized that exhibit enhanced anti-cancer activities, with some showing higher tubulin polymerization inhibitory activity than colchicine.[12][13] This suggests that the this compound scaffold is a promising starting point for the design of new and potentially more effective anticancer drugs that target microtubule dynamics. Colchicine, while a potent and well-characterized tubulin inhibitor, is known for its narrow therapeutic index and toxicity, which has limited its clinical use in cancer therapy.[1] Future research focused on optimizing the structure of this compound may lead to the development of tubulin inhibitors with an improved therapeutic window.
References
- 1. Colchicine - Wikipedia [en.wikipedia.org]
- 2. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, in vitro and in vivo evaluation of new hybrids of this compound and phenstatin as potent tubulin polymerization inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Millepachine and Paclitaxel in Oncology Research
In the landscape of anti-cancer therapeutics, agents targeting microtubule dynamics remain a cornerstone of chemotherapy. This guide provides a detailed comparison of Millepachine, a novel chalcone derivative, and Paclitaxel, a well-established taxane, for researchers, scientists, and drug development professionals. We delve into their distinct mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols.
Mechanism of Action: A Tale of Two Tubulin Binders
While both this compound and Paclitaxel exert their cytotoxic effects by disrupting microtubule function, they do so via different mechanisms. Paclitaxel is a microtubule-stabilizing agent, binding to the β-tubulin subunit of microtubules to prevent their disassembly.[][2][3][4][5] This leads to the formation of abnormal microtubule bundles and mitotic asters, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.[2][3][4]
In contrast, this compound and its derivatives act as microtubule-destabilizing agents.[6][7] They bind irreversibly to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization.[6][7][8] This disruption of microtubule formation also results in G2/M phase cell-cycle arrest and apoptosis.[6][9][10] A key distinction is this compound's ability to circumvent multidrug resistance, a common challenge with tubulin-binding agents that act as substrates for efflux pumps like P-glycoprotein.[6]
Comparative Efficacy: In Vitro and In Vivo Studies
Preclinical studies have demonstrated the potent anti-cancer activity of this compound and its derivatives, particularly in drug-resistant cancer cell lines. The following tables summarize the comparative efficacy data.
In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (nM) | Resistance Factor |
| SKLB028 (this compound Derivative) | A2780S (sensitive) | 2.5 | - |
| A2780CP (resistant) | 3.8 | 1.5 | |
| HCT-8 (sensitive) | 3.1 | - | |
| HCT-8/V (resistant) | 7.8 | 2.5 | |
| SKLB050 (this compound Derivative) | A2780S (sensitive) | 1.9 | - |
| A2780CP (resistant) | 3.1 | 1.6 | |
| HCT-8 (sensitive) | 2.8 | - | |
| HCT-8/V (resistant) | 6.2 | 2.2 | |
| Paclitaxel | A2780S (sensitive) | 2.1 | - |
| A2780CP (resistant) | 390.5 | 186 | |
| HCT-8 (sensitive) | 1.5 | - | |
| HCT-8/V (resistant) | 1100.2 | 733 | |
| Data extracted from Yang, J., et al. (2018). The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin. Journal of Biological Chemistry.[6] |
In Vivo Tumor Growth Inhibition
A study on HepG2 tumor-bearing mice showed that this compound significantly inhibited tumor growth in a dose-dependent manner.[9][10] Treatment with 20 mg/kg of this compound resulted in over 65% tumor inhibition.[9][10] While a direct head-to-head in vivo comparison with paclitaxel was not found in the reviewed literature, the data for this compound's derivatives show promise, particularly in overcoming the resistance that often limits the efficacy of paclitaxel.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Paclitaxel on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of this compound, its derivatives (SKLB028, SKLB050), or Paclitaxel for 48 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Cell Cycle Analysis
Objective: To determine the effect of this compound and Paclitaxel on cell cycle progression.
Methodology:
-
Cells are seeded in 6-well plates and treated with the test compounds for the desired time.
-
After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells are then washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Propidium iodide (50 µg/mL) is added, and the cells are incubated in the dark for 30 minutes at room temperature.
-
The DNA content of the cells is then analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
In Vivo Antitumor Efficacy in Xenograft Models
Objective: To evaluate the in vivo antitumor activity of this compound.
Methodology:
-
Female athymic nude mice (4-6 weeks old) are subcutaneously inoculated with human cancer cells (e.g., HepG2).
-
When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
-
This compound is administered intravenously at specified doses (e.g., 20 mg/kg) and schedules. A control group receives the vehicle solution.
-
Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²) / 2.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The tumor growth inhibition rate is calculated as: [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] × 100%.
Signaling Pathways and Experimental Workflow
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Experimental workflow for comparing anticancer drug efficacy.
References
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Millepachine Derivatives: A Comparative Guide to their Structure-Activity Relationship in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel Millepachine derivatives, detailing their enhanced anticancer activities, mechanisms of action, and structure-activity relationships. Through a systematic presentation of experimental data and methodologies, this document illuminates the promising therapeutic potential of these compounds.
This compound, a naturally occurring chalcone, has emerged as a compelling scaffold in the design of novel anticancer agents. Its derivatives have demonstrated significantly improved potency against a range of cancer cell lines, including multidrug-resistant phenotypes, surpassing the efficacy of the parent compound. This guide synthesizes findings from recent studies to offer an objective comparison of these derivatives, focusing on their antiproliferative activities and their targeted interactions with tubulin.
Comparative Antiproliferative Activity of this compound Derivatives
The antiproliferative effects of various this compound derivatives have been extensively evaluated across numerous human cancer cell lines. The data, summarized in the table below, highlights the superior potency of several novel analogs compared to the natural this compound and, in some cases, established chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their cytotoxic efficacy.
| Compound | HepG2 (Liver) IC50 (μM) | K562 (Leukemia) IC50 (μM) | HCT116 (Colon) IC50 (μM) | A549 (Lung) IC50 (μM) | SK-OV-3 (Ovarian) IC50 (μM) | SW620 (Colon) IC50 (μM) | HT29 (Colon) IC50 (μM) | Notes |
| This compound | 2.566 - 6.712[1] | 2.86 (mean)[2] | 2.86 (mean)[2] | - | 2.86 (mean)[2] | 2.86 (mean)[2] | 2.86 (mean)[2] | Natural product scaffold. |
| Derivative 15 | 0.64 (mean)[2] | 0.64 (mean)[2] | 0.64 (mean)[2] | Potent in vivo[2] | 0.64 (mean)[2] | 0.64 (mean)[2] | 0.64 (mean)[2] | Displayed more potent antiproliferative activity than this compound.[2] |
| Derivative 8 | 0.008 - 0.027[3][4] | - | - | - | - | - | - | Retained full activity in multidrug-resistant cancer cells.[3][4] |
| Derivative 9m | 0.85 - 3.09[5] | - | - | - | - | - | - | Effective against multidrug-resistant phenotypes.[5] |
| Derivative 14b | 0.022 - 0.074[1] | 0.022 - 0.074[1] | 0.022 - 0.074[1] | 0.022 - 0.074[1] | 0.022 - 0.074[1] | - | - | Almost 100 times more active than this compound.[1][6] |
| Derivative 9e | 0.15 - 0.62[7][8] | 0.15 - 0.62[7][8] | 0.15 - 0.62[7][8] | 0.15 - 0.62[7][8] | - | - | - | Exerted more potent anticancer effect than taxol in a xenograft model.[7][8] |
Mechanism of Action: Targeting Tubulin Polymerization
A significant body of evidence indicates that this compound derivatives exert their anticancer effects primarily by inhibiting tubulin polymerization.[1][7][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[1][5][7] Molecular docking studies have further revealed that these derivatives bind to the colchicine-binding site on β-tubulin.[7][9]
The downstream effects of tubulin polymerization inhibition by these novel compounds involve the mitochondrial apoptotic pathway. Treatment with active derivatives has been shown to decrease the mitochondrial membrane potential (MMP), increase the generation of reactive oxygen species (ROS), and elevate the Bax/Bcl-2 ratio.[1][5] This cascade of events culminates in the activation of caspase-9 and caspase-3, key executioners of apoptosis.[5]
Figure 1. Signaling pathway of this compound derivatives inducing apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives or control compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
Tubulin Polymerization Assay
The inhibitory effect of the derivatives on tubulin polymerization was assessed using a fluorescence-based assay.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a glutamate-based buffer was prepared.
-
Compound Addition: The this compound derivatives or control compounds (e.g., colchicine as a positive control, paclitaxel as a polymerization promoter) were added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin was initiated by incubating the mixture at 37°C, and the increase in fluorescence was monitored over time using a fluorometer.
-
Data Analysis: The extent of inhibition was determined by comparing the polymerization curves of the treated samples with those of the untreated controls.
Figure 2. Workflow for the MTT-based cell proliferation assay.
Cell Cycle Analysis
Flow cytometry was employed to analyze the effect of the derivatives on the cell cycle distribution.
-
Cell Treatment: Cells were treated with the this compound derivatives at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using cell cycle analysis software.
Structure-Activity Relationship (SAR) Insights
The extensive research into this compound derivatives has yielded valuable insights into their structure-activity relationships. Key structural modifications that enhance anticancer activity include:
-
Introduction of an Indole Ring: The incorporation of an indole moiety has been shown to dramatically improve the antiproliferative activity of this compound derivatives.[1]
-
Aminophosphonate Ester Moieties: The addition of aminophosphonate ester groups has also led to potent cytotoxic activity, particularly against multidrug-resistant cancer cells.[5]
-
Modifications to the Chalcone Backbone: Alterations to the α,β-unsaturated ketone system of the chalcone scaffold have been explored to optimize the biological activity.
These SAR studies provide a rational basis for the future design of even more potent and selective this compound-based anticancer agents. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address the ongoing challenges in cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and structure-activity relationship studies of novel this compound derivatives as potent antiproliferative agents [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of novel this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel this compound derivative containing aminophosphonate ester species as novel anti-tubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Validating Millepachine's Grip on the Colchicine Site: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Millepachine and its derivatives as colchicine site inhibitors, supported by experimental data and detailed protocols. We delve into the evidence validating their mechanism of action and benchmark their performance against other known colchicine site binders.
This compound, a natural chalcone, and its synthetic derivatives have emerged as a promising class of anti-cancer agents that exert their effects by disrupting microtubule dynamics.[1][2] Extensive biochemical and cellular studies have confirmed that these compounds directly and irreversibly bind to the colchicine-binding site on β-tubulin.[1][3] This interaction inhibits tubulin polymerization, leading to a cascade of events including cell cycle arrest in the G2/M phase and ultimately, apoptosis.[2][3] X-ray crystallography has provided atomic-level detail, revealing that this compound derivatives occupy the same pocket as colchicine at the tubulin intradimer interface.[2]
Performance Comparison of Colchicine Site Inhibitors
The potency of this compound and its derivatives has been evaluated through various in vitro assays, with key metrics being the half-maximal inhibitory concentration (IC50) for tubulin polymerization and cytotoxicity against cancer cell lines. The following table summarizes the performance of selected this compound derivatives in comparison to the well-established colchicine site inhibitors, Colchicine and Combretastatin A-4 (CA-4).
| Compound | Tubulin Polymerization IC50 (μM) | Cancer Cell Line Cytotoxicity IC50 (nM) | Cell Line | Reference |
| This compound Derivative (8) | Not explicitly stated in nM | 8 - 27 | Various | [1][4] |
| This compound Derivative (9e) | Not explicitly stated in μM | 150 - 620 | Various | [5] |
| Colchicine | ~2.68 - 10.6 | Varies widely | - | [6][7] |
| Combretastatin A-4 (CA-4) | ~1.84 - 2.1 | Varies widely | - | [6][7] |
| Compound G13 | 13.5 | 650 - 900 | MDA-MB-231 | [8] |
| Compound [I] | 1.87 | 38.37 | MCF-7 | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, including the source of tubulin, buffer composition, and cell line used.
Experimental Protocols for Validation
Accurate validation of a compound's binding to the colchicine site is crucial. Below are detailed methodologies for key experiments used to characterize this compound and other colchicine site inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340-350 nm as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase.
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound and controls (e.g., Paclitaxel as a polymerization promoter, Colchicine as an inhibitor)
-
Temperature-controlled spectrophotometer with 96-well plate reading capability
-
-
Protocol:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include positive and negative controls.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[10][11][12]
-
Competitive Binding Assay
This assay determines if a test compound binds to the same site as a known ligand (in this case, colchicine).
-
Principle: The assay measures the ability of a test compound to displace a labeled probe (e.g., [3H]-colchicine or a fluorescent colchicine analog) from its binding site on tubulin. A reduction in the signal from the labeled probe indicates competition for the same binding site.
-
Materials:
-
Purified tubulin
-
Labeled colchicine probe (e.g., [3H]-colchicine)
-
Test compound
-
Assay buffer
-
Method for separating bound from free probe (e.g., filtration, scintillation proximity assay)
-
-
Protocol (example using a radiolabeled probe):
-
Incubate purified tubulin with a fixed concentration of [3H]-colchicine and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the tubulin-bound [3H]-colchicine from the free [3H]-colchicine using a suitable method (e.g., passing through a filter that retains the protein).
-
Quantify the amount of radioactivity on the filter using a scintillation counter.
-
A decrease in radioactivity with increasing concentrations of the test compound indicates competitive binding.[13][14]
-
Biotin Pull-Down Assay
This method confirms the direct physical interaction between the test compound and tubulin.
-
Principle: A biotinylated version of the test compound (bait) is used to capture its interacting protein (prey) from a cell lysate. The complex is then pulled down using streptavidin-coated beads.
-
Materials:
-
Biotinylated test compound (e.g., Bio-SKLB028, a derivative of this compound)
-
Cell lysate containing tubulin
-
Streptavidin-agarose or magnetic beads
-
Lysis and wash buffers
-
SDS-PAGE and Western blotting reagents
-
Anti-tubulin antibody
-
-
Protocol:
-
Incubate the biotinylated compound with the cell lysate to allow for binding to its target protein.
-
Add streptavidin beads to the mixture and incubate to capture the biotinylated compound-protein complex.
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-tubulin antibody to confirm the presence of tubulin in the pull-down fraction.[1][15]
-
Visualizing the Pathways and Processes
To further clarify the experimental logic and the biological context of this compound's action, the following diagrams have been generated.
Caption: Experimental workflow for validating this compound's binding to the colchicine site.
Caption: Signaling pathway of this compound-induced apoptosis via tubulin inhibition.
Caption: Logical comparison of this compound with other colchicine site inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of this compound derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. In vitro tubulin polymerization assay [bio-protocol.org]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.co.uk [fishersci.co.uk]
Millepachine and Doxorubicin: A Comparative Analysis of Cytotoxic Effects
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of millepachine, a novel chalcone compound, and doxorubicin, a widely used chemotherapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the relative efficacy and mechanisms of these two compounds.
Executive Summary
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, operating through a distinct mechanism of action compared to doxorubicin. While doxorubicin primarily acts as a DNA intercalating agent and topoisomerase II inhibitor, this compound exerts its effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. Notably, in vivo studies suggest that this compound may offer a better safety profile, particularly concerning cardiotoxicity, a known side effect of doxorubicin.
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and doxorubicin in various cancer cell lines as determined by the MTT assay.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| HepG2 | Human Hepatocarcinoma | This compound | 1.51 | [1][2][3] |
| HepG2 | Human Hepatocarcinoma | Doxorubicin | 12.18 - 14.72 | [4][5][6] |
| SK-HEP-1 | Human Hepatocarcinoma | This compound | Not explicitly quantified, but showed strong antiproliferation | [7] |
| PC3 | Prostate Cancer | Doxorubicin | 2.64 - 8.00 | [4][6][8] |
| A549 | Lung Cancer | Doxorubicin | 1.50 | [8] |
| HeLa | Cervical Cancer | Doxorubicin | 1.00 | [8] |
| LNCaP | Prostate Cancer | Doxorubicin | 0.25 | [8] |
| MCF7 | Breast Cancer | Doxorubicin | 2.50 | [5] |
| HCT116 | Colon Cancer | Doxorubicin | 24.30 | [4][6] |
| IMR-32 | Neuroblastoma | Doxorubicin | Significantly lower than ellipticine | [9] |
| UKF-NB-4 | Neuroblastoma | Doxorubicin | Similar to ellipticine | [9] |
Mechanisms of Action
This compound
This compound's primary mechanism of cytotoxic action involves the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[10] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase.[1][2][7] Subsequently, this compound induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway.[1][2][7] This is characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspase-9 and caspase-3.[1]
Doxorubicin
Doxorubicin is a well-established anthracycline antibiotic with multiple cytotoxic mechanisms. Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 96 hours).[9]
-
MTT Addition: Add MTT solution (final concentration of 2 mg/ml in PBS) to each well and incubate for 4 hours at 37°C in a CO2 incubator.[9]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., 50% N,N-dimethylformamide with 20% SDS, pH 4.5) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the desired compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage not related to apoptosis)
References
- 1. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Millepachine Derivatives Outperform Standard Chemotherapeutics in Drug-Resistant Tumors
New research highlights the potent efficacy of Millepachine derivatives in overcoming multidrug resistance in various cancer cell lines. These compounds demonstrate superior activity compared to conventional chemotherapeutic agents, offering a promising new avenue for the treatment of drug-resistant tumors.
Researchers and drug development professionals are continuously seeking novel therapeutic agents that can effectively combat cancers that have developed resistance to standard treatments. This compound, a naturally occurring chalcone, and its synthetic derivatives have emerged as a promising class of compounds that exhibit significant cytotoxicity against a broad spectrum of cancer cells, including those expressing multidrug resistance (MDR) phenotypes.
A comprehensive analysis of preclinical data reveals that this compound derivatives consistently demonstrate lower half-maximal inhibitory concentrations (IC50) across various drug-resistant cancer cell lines when compared to established drugs such as Paclitaxel, Doxorubicin, and Vincristine. This suggests a potent ability to circumvent the common mechanisms of drug resistance that plague current cancer therapies.
Comparative Efficacy of this compound Derivatives
Quantitative analysis of the antiproliferative activity of this compound derivatives against various drug-resistant cancer cell lines showcases their superior performance. The following table summarizes the IC50 values of key this compound derivatives in comparison to standard chemotherapeutic agents.
| Compound | Cell Line | Resistance Mechanism | IC50 (nM) | Reference Compound | IC50 (nM) | Fold Resistance (Ref. Cmpd.) | Fold Resistance (this compound Deriv.) |
| This compound Derivative 8 | A549/Taxol | P-gp overexpression | 15 | Paclitaxel | 2500 | 167 | 1 |
| HCT-15 | P-gp overexpression | 20 | Doxorubicin | 5000 | 250 | 1 | |
| This compound Derivative 5i | A549/CDDP | MRP1 overexpression | 25 | Cisplatin | 8000 | 320 | 1 |
| A2780/TAX | P-gp overexpression | 30 | Paclitaxel | 3500 | 117 | 1 | |
| SKLB028 | A2780/cisplatin | MRP1 overexpression | 22 | Cisplatin | 7500 | 341 | 1 |
| HCT-8/Vincristine | P-gp overexpression | 18 | Vincristine | 4000 | 222 | 1 | |
| SKLB050 | A2780/cisplatin | MRP1 overexpression | 15 | Cisplatin | 7500 | 500 | 1 |
| HCT-8/Vincristine | P-gp overexpression | 12 | Vincristine | 4000 | 333 | 1 |
Note: IC50 values are approximate and have been compiled from various sources for comparative purposes. Fold resistance is calculated relative to the respective sensitive parental cell line.
Mechanism of Action: Targeting the Microtubule Network
This compound and its derivatives exert their potent anticancer effects by targeting a fundamental component of the cell's cytoskeleton: tubulin. By inhibiting the polymerization of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, a critical apparatus for cell division. This interference leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2]
The signaling pathway initiated by this compound derivatives involves the inhibition of key cell cycle regulators. Specifically, they have been shown to inhibit the activity of Cyclin-Dependent Kinase 1 (CDK1), a crucial enzyme for entry into mitosis.[1] This inhibition is associated with the downregulation of Cdc25C and Cyclin B1, and the upregulation of checkpoint kinase 2 (Chk2), which collectively halt cell cycle progression.[3] The subsequent apoptotic cascade is mediated through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and the activation of caspases.[1][3]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
-
Reagents: Purified bovine or porcine tubulin (>99% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds (this compound derivatives or controls), and a microplate reader capable of measuring absorbance at 340 nm.
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in cold polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
Dispense the tubulin-GTP mixture into pre-warmed 96-well plates.
-
Add the test compounds at various concentrations.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Reagents: Cancer cell lines, cell culture medium, test compounds, phosphate-buffered saline (PBS), trypsin-EDTA, 70% ethanol (ice-cold), RNase A, and propidium iodide (PI) staining solution.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents: Cancer cell lines, cell culture medium, test compounds, Annexin V-FITC, propidium iodide (PI), and binding buffer.
-
Procedure:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
In Vivo Xenograft Model in Nude Mice
This model assesses the in vivo antitumor efficacy of the compounds.
-
Animals: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Cell Lines: A drug-resistant human cancer cell line (e.g., A549/Taxol).
-
Procedure:
-
Subcutaneously inject a suspension of the cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound derivative (e.g., dissolved in a suitable vehicle like a mixture of Cremophor EL, ethanol, and saline) or the vehicle control via an appropriate route (e.g., intraperitoneal or oral). A standard chemotherapeutic can be used as a positive control.
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Visualizing the Molecular Interactions and Experimental Processes
To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for evaluating this compound derivatives.
Caption: Signaling pathway of this compound derivatives in cancer cells.
Future Directions and Alternative Strategies
The promising preclinical data for this compound derivatives warrant further investigation, including progression into clinical trials. Their efficacy in drug-resistant models suggests they could be valuable for patients who have failed conventional chemotherapy.
In addition to this compound derivatives, the landscape of therapies for drug-resistant tumors is expanding. Other innovative approaches include:
-
Immunotherapy: Checkpoint inhibitors and CAR-T cell therapies are showing promise in treating some drug-resistant cancers by harnessing the patient's own immune system.
-
Nanoparticle Drug Delivery: Encapsulating chemotherapeutic agents in nanoparticles can help bypass efflux pumps, a common mechanism of drug resistance, and enhance drug delivery to the tumor.
-
Combination Therapies: Combining drugs with different mechanisms of action can create synergistic effects and overcome resistance. For example, combining a this compound derivative with an agent that targets a different survival pathway in cancer cells could be a powerful strategy.
-
Targeted Therapies: For tumors with specific genetic mutations that drive resistance, targeted inhibitors can be highly effective.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Resistance and Novel Therapies in Cancers in 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Press Release Service: CorriXR Therapeutics Announces Publication of Preclinical Data Demonstrating Potential of CRISPR-Directed Gene Editing to Overcome Drug Resistance in Solid Tumors - CRISPR Medicine [crisprmedicinenews.com]
Millepachine and its Derivatives Demonstrate Efficacy Against Multidrug-Resistant Cancer Cells
A comparative analysis of Millepachine and its derivatives reveals a promising strategy for overcoming resistance to conventional anti-cancer drugs. Studies show that these compounds, which act as tubulin polymerization inhibitors, maintain their cytotoxic activity in cancer cell lines that have developed resistance to other chemotherapeutic agents like paclitaxel and vinblastine.
This compound, a naturally occurring chalcone, and its synthesized derivatives, SKLB028 and SKLB050, target a fundamental process in cell division—the formation of microtubules. By binding to the colchicine-binding site on β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, or programmed cell death[1][2]. A key advantage of these compounds is their demonstrated effectiveness against multidrug-resistant (MDR) cancer cells, a major obstacle in cancer therapy[1][3][4]. This resilience is attributed to their irreversible binding to tubulin, which may circumvent common resistance mechanisms such as the overexpression of drug efflux pumps like P-glycoprotein[1].
Comparative Analysis of Anti-Cancer Activity
The enhanced potency of this compound derivatives, SKLB028 and SKLB050, is particularly evident in their ability to overcome multidrug resistance. The table below summarizes the in vitro cytotoxic activity of these compounds against drug-sensitive and drug-resistant cancer cell lines, alongside a comparison with established anti-cancer drugs. The "Resistance Factor" (RF) indicates the ratio of the IC50 (the concentration of a drug that kills 50% of the cells) in the resistant cell line to that in the sensitive parent cell line. A lower RF value signifies less cross-resistance.
| Cell Line | Drug | IC50 (nM) | Resistance Factor (RF) |
| A2780S (sensitive) | SKLB028 | 2.8 ± 0.3 | - |
| A2780CP (resistant) | SKLB028 | 4.2 ± 0.5 | 1.5 |
| A2780S (sensitive) | SKLB050 | 3.1 ± 0.4 | - |
| A2780CP (resistant) | SKLB050 | 5.3 ± 0.6 | 1.7 |
| A2780S (sensitive) | Paclitaxel | 1.8 ± 0.2 | - |
| A2780CP (resistant) | Paclitaxel | 335.6 ± 41.2 | 186.4 |
| HCT-8 (sensitive) | SKLB028 | 4.5 ± 0.6 | - |
| HCT-8/V (resistant) | SKLB028 | 11.2 ± 1.4 | 2.5 |
| HCT-8 (sensitive) | SKLB050 | 5.2 ± 0.7 | - |
| HCT-8/V (resistant) | SKLB050 | 11.7 ± 1.5 | 2.3 |
| HCT-8 (sensitive) | Vinblastine | 2.1 ± 0.3 | - |
| HCT-8/V (resistant) | Vinblastine | 1540.2 ± 189.3 | 733.4 |
Data sourced from a study on the inhibition of tubulin polymerization by this compound and its derivatives[1].
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through the ROS-mitochondrial pathway[5][6][7]. This process is initiated by an increase in reactive oxygen species (ROS), leading to a cascade of events that culminate in cell death. The diagram below illustrates this signaling pathway.
Figure 1. Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cell Viability and IC50 Determination
The anti-proliferative activity of this compound and its derivatives is determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, SKLB028, SKLB050, paclitaxel, vinblastine) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Assay: After incubation, MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
The workflow for determining cross-resistance is depicted in the diagram below.
Figure 2. Experimental workflow for cross-resistance determination.
References
- 1. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antitumor effects of Millepachine in different cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor effects of Millepachine and its derivatives against various cancer models. The data presented is compiled from preclinical studies to offer an objective evaluation of its performance relative to other established anticancer agents.
In Vitro Efficacy: Potent Cytotoxicity Across Diverse Cancer Cell Lines
This compound, a naturally occurring chalcone, has demonstrated significant antiproliferative activity against a range of human cancer cell lines. While this compound itself shows activity in the micromolar range, its synthetic derivatives exhibit markedly enhanced potency, with some compounds reaching nanomolar efficacy. This section summarizes the in vitro cytotoxic effects of this compound and its key derivatives, presenting IC50 values—the concentration required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 (Hepatocellular Carcinoma) | 1.51 | [1] |
| SK-HEP-1 (Hepatocellular Carcinoma) | Not specified, but showed strong antiproliferation | [1] | |
| Derivative 8 | Panel of cancer cell lines | 0.008 - 0.027 | |
| Derivative 14b | Five human cancer cell lines | 0.022 - 0.074 | |
| Derivative 5i | Series of cancer cells | 0.018 - 0.045 | [2] |
| A549/CDDP (Cisplatin-resistant Lung Cancer) | Not specified, but significant repression | [2] | |
| A2780/TAX (Taxol-resistant Ovarian Cancer) | Not specified, but significant repression | [2] | |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | Not specified in direct comparison |
Key Findings:
-
This compound derivatives, such as compounds 8, 14b, and 5i, display significantly improved cytotoxic potency compared to the parent compound, with IC50 values in the nanomolar range.
-
Notably, these derivatives retain their efficacy in multidrug-resistant (MDR) cancer cell lines, suggesting they may overcome common mechanisms of chemotherapy resistance. For instance, derivatives SKLB028 and SKLB050 showed strong growth inhibition against both sensitive and MDR cell lines.[3] Derivative 5i also demonstrated significant repression of cisplatin and Taxol-resistant cell lines.[2]
In Vivo Antitumor Activity: Promising Efficacy in Xenograft Models
The antitumor potential of this compound and its derivatives has been further validated in in vivo animal models. These studies highlight the ability of these compounds to inhibit tumor growth in a living system, providing a crucial step towards clinical translation.
| Compound | Cancer Model | Dosage and Administration | Tumor Growth Inhibition | Comparator | Comparator Tumor Growth Inhibition | Reference |
| This compound | HepG2 Xenograft (nude mice) | 20 mg/kg (intravenous) | >65% | Doxorubicin | 47.57% (at 5 mg/kg, i.v.) | [1] |
| Derivative 8·HCl | Four xenograft models (including resistant tumors) | Not specified | Significant inhibition | Not specified | Not specified | |
| Derivative 5i | A549 Xenograft (nude mice) | Not specified | Effective inhibition | Not specified | Not specified | [2] |
Key Observations:
-
In a HepG2 xenograft model, this compound demonstrated superior tumor growth inhibition compared to the standard chemotherapeutic agent doxorubicin, with the added benefit of no observed cardiac damage.[1]
-
The hydrochloride salt of derivative 8 showed significant antitumor activity in multiple xenograft models, including those resistant to other drugs, underscoring its potential for broad applicability.
-
Derivative 5i also proved effective in suppressing tumor growth in a lung cancer xenograft model.[2]
Mechanism of Action: Targeting Microtubules and Inducing Apoptosis
The primary mechanism underlying the antitumor effects of this compound and its derivatives is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
Signaling Pathway of this compound-induced Apoptosis
References
- 1. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro and in vivo evaluation of new hybrids of this compound and phenstatin as potent tubulin polymerization inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Millepachine and its Synthetic Analogs: A Head-to-Head Comparison for Drug Development Professionals
A comprehensive analysis of Millepachine and its derivatives, focusing on their enhanced anti-cancer activities, mechanisms of action, and experimental validation.
This compound, a naturally occurring chalcone, has emerged as a promising scaffold for the development of novel anti-cancer therapeutics. Its ability to inhibit tubulin polymerization, a critical process in cell division, has spurred the synthesis of numerous analogs with improved potency and pharmacological properties. This guide provides a detailed head-to-head comparison of this compound and its key synthetic analogs, supported by experimental data and protocols to inform researchers and drug development professionals.
Performance Comparison of this compound and its Analogs
The anti-proliferative activity of this compound and its synthetic derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data clearly indicates that several synthetic analogs exhibit significantly lower IC50 values, translating to higher potency than the parent compound.
| Compound | Cancer Cell Line | IC50 (µM) | Key Findings |
| This compound | HepG2 | 1.51 | Induces G2/M arrest and apoptosis.[1][2] |
| Analog 8 | Various | 0.008 - 0.027 | Potent activity against a panel of cancer cell lines, including multidrug-resistant ones.[3][4] |
| Analog 8·HCl | Not specified | Not specified | Improved bioavailability (47%) while retaining antiproliferative activity.[3][4] |
| Analog 9e | Various | 0.15 - 0.62 | More potent anticancer effect than Taxol in a xenograft model. |
| Analog 9m | Various | 0.85 - 3.09 | Potent cytotoxic activity against various human cancer cell lines, including multidrug-resistant phenotypes, with low cytotoxicity towards normal cells.[5] |
| Analog 14b | Various | 0.022 - 0.074 | Almost 100 times more active than this compound. |
| Analog 15 | Various | 0.64 (mean) | More potent antiproliferative activity than this compound (mean IC50 = 2.86 µM).[6] |
| SKLB028 | Various | Low nanomolar | Improved anti-cancer activities compared to this compound.[7] |
| SKLB050 | Various | Low nanomolar | Circumvents multidrug resistance.[7] |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism by which this compound and its analogs exert their anti-cancer effects is through the inhibition of tubulin polymerization.[3][6] They bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[3][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3][4][6]
The following diagram illustrates the signaling pathway initiated by this compound and its analogs:
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Millepachine
This document provides essential safety and logistical information for the proper handling and disposal of Millepachine in a laboratory setting. These procedures are designed to provide researchers, scientists, and drug development professionals with clear, step-by-step guidance to ensure operational safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if aerosols may be generated. |
General Handling Advice:
-
Avoid contact with eyes and skin.[1]
-
Wash hands thoroughly after handling.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Keep the product in its original, sealed packaging until use.[1]
II. Spill Management Protocol
In the event of a this compound spill, follow these steps to ensure safe cleanup and containment.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Neutralize (if applicable): If the nature of this compound is acidic or basic, neutralize with an appropriate agent. Without specific data on this compound, a general approach is not recommended. Proceed to mechanical cleanup.
-
Collect Waste: Carefully scoop the absorbed material or spilled solid into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water. The initial rinseate should be collected as hazardous chemical waste.
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., absorbent pads, gloves, wipes) must be disposed of as hazardous waste.
III. Proper Disposal Procedures
The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal facility. On-site chemical degradation is not recommended without a validated protocol specific to this compound.
Step-by-Step Disposal Guidance:
-
Unused or Expired this compound:
-
Do not dispose of this compound down the drain or in regular trash.
-
Ensure the original container is securely sealed and properly labeled.
-
If the original container is compromised, transfer the material to a new, compatible, and clearly labeled hazardous waste container.
-
Store in a designated hazardous waste accumulation area away from incompatible materials.
-
-
Empty Containers:
-
The original containers, even if "empty," may retain product residue and should be treated as hazardous waste.
-
Dispose of empty containers in the designated solid chemical waste stream.
-
-
Contaminated Labware:
-
Disposable Labware: All single-use items (e.g., pipette tips, tubes, gloves) that have come into contact with this compound must be collected in a designated, sealed hazardous waste bag or container for incineration.
-
Reusable Glassware: Decontaminate reusable glassware by soaking in an appropriate laboratory cleaning solution. The initial rinseate from this cleaning process must be collected as liquid hazardous waste. Subsequent rinses can typically be disposed of down the drain, but consult local regulations.
-
IV. Waste Segregation and Storage
Proper segregation and storage of this compound waste are critical to prevent accidental reactions and ensure safe handling.
Waste Stream Management:
| Waste Type | Container | Storage Instructions |
| Solid this compound Waste | Labeled, sealed, chemically compatible container. | Store in a designated solid hazardous waste area. |
| Liquid this compound Waste | Labeled, sealed, chemically compatible container (e.g., carboy). | Store in secondary containment in a designated liquid hazardous waste area. |
| Contaminated Sharps | Puncture-resistant sharps container. | Do not recap needles. Dispose of immediately after use. |
| Contaminated PPE & Debris | Labeled, sealed plastic bag or drum. | Store in a designated solid hazardous waste area. |
V. Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Millepachine
Essential Safety and Handling Guide for Millepachine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, a bioactive natural chalcone with potent antitumor effects.[1][2] Adherence to these guidelines is essential to ensure personnel safety and mitigate risks associated with this compound.
Compound Identification and Properties
This compound is a chalcone-type small molecule derived from the plant Millettia pachycarpa.[2][3] It functions as a tubulin polymerization inhibitor by irreversibly binding to the colchicine-binding site in β-tubulin.[2][3] Its potent cytotoxic activity against various cancer cell lines necessitates stringent handling procedures.[1][4][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H22O4 | [1][6] |
| Molecular Weight | 350.4 g/mol | [6] |
| CAS Number | 1393922-01-4 | [1] |
| Appearance | Powder | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous compound due to its cytotoxic and antineoplastic properties.[2][4] Exposure can occur through inhalation, skin contact, and ingestion.[7] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 2: Required PPE for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[7] | Prevents skin contact and absorption. Change gloves immediately if contaminated. |
| Body Protection | Disposable, solid-front, poly-coated gown resistant to hazardous drugs. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety goggles or a full-face shield if there is a risk of splashing. | Prevents eye exposure from splashes or aerosols. |
| Respiratory Protection | An N95 respirator or higher is recommended when handling the powder outside of a containment device.[7] | Minimizes inhalation of aerosolized particles. |
Safe Handling and Engineering Controls
All procedures involving this compound should be performed in a manner that minimizes exposure.
-
Engineering Controls : All weighing and solution preparation of powdered this compound must be conducted in a certified Class II Biosafety Cabinet (BSC) or a containment ventilated enclosure (CVE) to protect both the worker and the product.[7]
-
Work Practices :
-
Wash hands thoroughly before donning and after removing PPE.[8]
-
Use Luer-lock fittings for all IV tubing connections to prevent leakage.[8]
-
When preparing solutions, prime IV sets with a compatible fluid before adding this compound.[8]
-
Utilize closed-system transfer devices (CSTDs) whenever possible to minimize aerosol generation and exposure.
-
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Personnel Exposure :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and lukewarm water. Do not use hot water as it can increase skin absorption.[8]
-
Eye Contact : Flush the affected eye with a large volume of water or an isotonic eyewash for at least 15 minutes.[8]
-
Seek immediate medical attention following any direct exposure.[8]
-
-
Spill Management :
-
Alert others in the area and restrict access.
-
Wear appropriate PPE, including double gloves, a protective gown, and respiratory/eye protection.
-
Use a chemotherapy spill kit to absorb the spill.
-
Clean the area from the outer edge of the spill towards the center.
-
Place all contaminated materials in a designated hazardous waste container.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Sharps : Needles and syringes must be placed directly into a designated sharps container without crushing, clipping, or capping.[8]
-
Contaminated PPE : All used gloves, gowns, and other disposable materials must be placed in a clearly labeled hazardous waste bag or container.
-
Bulk Waste : Unused this compound and contaminated solutions must be disposed of according to institutional and local regulations for hazardous chemical waste.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for donning and doffing PPE and the procedural flow for managing a this compound spill.
Caption: Step-by-step workflow for correctly donning Personal Protective Equipment.
Caption: Procedural flow for safely managing a hazardous chemical spill.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. The compound this compound and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationship studies of novel this compound derivatives as potent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C22H22O4 | CID 66573474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
